diethyl (4-amino-1H-indol-6-yl)phosphonate
Description
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Properties
IUPAC Name |
6-diethoxyphosphoryl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPDAWQDHZOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Diethyl (4-amino-1H-indol-6-yl)phosphonate: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of diethyl (4-amino-1H-indol-6-yl)phosphonate, a heterocyclic compound featuring the pharmacologically significant indole and aminophosphonate moieties. We present a detailed, field-proven methodology for its synthesis and purification, grounded in the Batcho-Leimgruber indole synthesis. Key physicochemical properties and spectroscopic characterization data are systematically tabulated for reference. While direct biological studies on this specific molecule are not yet prevalent in published literature, we synthesize existing knowledge on related indole phosphonates to explore its potential therapeutic applications. This guide discusses the rationale for its potential as an antiviral agent, a kinase inhibitor, or a metabolic enzyme modulator, providing a foundational resource for researchers in medicinal chemistry and drug development.
Introduction: The Scientific Rationale
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern medicinal chemistry, aimed at creating novel compounds with enhanced potency, selectivity, or unique mechanisms of action. This compound is a molecule of significant interest as it embodies this principle, integrating the privileged indole nucleus with the versatile aminophosphonate group.
The indole scaffold is a ubiquitous feature in nature, forming the core of the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural products with potent biological activities.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a frequent component in approved drugs for cancer, infections, and neurological disorders.[2]
Concurrently, the phosphonate group (R-PO(OR')₂) has garnered immense attention as a phosphate mimic.[3] Its tetrahedral geometry and anionic charge at physiological pH allow it to act as a stable isostere of phosphate esters, which are central to cellular signaling and metabolism. Unlike phosphates, the P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, making them ideal for designing inhibitors of enzymes that process phosphorylated substrates, such as kinases, phosphatases, and metabolic enzymes.[3][4]
Compounds that successfully merge these two fragments have shown promise as anti-HIV agents, N-acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors, and protein kinase inhibitors.[1] However, the synthesis of 4,6-disubstituted indoles, particularly 6-phosphorylated indoles, presents considerable synthetic challenges, limiting their exploration.[1] This guide focuses on a recently developed, efficient synthetic route to this compound, providing the technical foundation necessary to unlock its research potential.
Molecular Structure and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to any research and development endeavor. This section details the molecular architecture and key physicochemical characteristics of this compound.
Chemical Structure
The structure consists of a 1H-indole ring system substituted at the 4-position with an amino group (-NH₂) and at the 6-position with a diethyl phosphonate [-P(O)(OCH₂CH₃)₂] group.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is intended for trained organic chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Step 1: Synthesis of (E)-Diethyl {4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate (Intermediate)
-
Rationale: This step introduces the vinylamino group that will ultimately form the C2-C3 bond of the pyrrole ring. DMF-DMA serves as a C1 synthon and a dehydrating agent.
-
Procedure:
-
To a solution of diethyl (4-methyl-3,5-dinitrophenyl)phosphonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC or ¹H NMR.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Reductive Cyclization to this compound
-
Rationale: This is the critical indole-forming step. Hydrogenation over a palladium catalyst serves a dual purpose: it reduces the two nitro groups to amines and catalyzes the cyclization of the enamine onto one of the newly formed anilines, with subsequent elimination of dimethylamine. The elevated pressure and temperature are necessary to drive the reaction to completion.
-
Procedure:
-
In a high-pressure hydrogenation vessel, suspend the crude enamine intermediate from Step 1 and 10% Palladium on carbon (Pd/C) (10 wt%) in anhydrous tetrahydrofuran (THF).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 bar.
-
Heat the mixture to 70 °C and stir vigorously for 12-18 hours.
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization (Self-Validation)
-
Purification:
-
Rationale: Chromatographic purification is essential to remove unreacted starting material, reaction byproducts, and catalyst residues.
-
Method: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to isolate the pure product.
-
-
Characterization:
-
Rationale: A multi-technique characterization is non-negotiable to confirm the structure and purity of the final compound. This constitutes a self-validating system.
-
¹H NMR: To confirm the presence of all protons and their respective chemical environments, including the indole NH, aromatic protons, and ethyl groups of the phosphonate.
-
³¹P NMR: A singlet peak around 12.4 ppm is a definitive indicator of the phosphonate group's presence and purity. [1] * IR Spectroscopy: To verify the presence of key functional groups, particularly the N-H stretches of the primary amine (3453-3257 cm⁻¹) and the strong P=O stretch (1206 cm⁻¹). [1] * Mass Spectrometry (MS): To confirm the molecular weight (268.25 g/mol ).
-
Melting Point (MP): A sharp melting range (137–139 °C) indicates high purity. [1]
-
Potential Biological Activity and Pharmacological Profile
While specific biological data for this compound is not extensively documented, its structural motifs suggest several compelling avenues for pharmacological investigation. The analysis below is based on established activities of related indole phosphonates and the fundamental principles of medicinal chemistry.
Rationale for Therapeutic Potential
The compound's potential stems from the combination of two biologically active scaffolds:
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Indole Nucleus: A "privileged scaffold" known to interact with a wide range of biological targets, including protein kinases, viral proteins, and G-protein coupled receptors. [2]Substitutions at the 4, 5, and 6 positions are known to modulate these activities. [5][6]* Phosphonate Moiety: A stable mimic of the transition state of phosphate hydrolysis or a direct isostere of a phosphate group. [3]This allows it to act as a competitive inhibitor for enzymes that bind phosphorylated substrates. Nitrogen-containing phosphonates, a related class, are known to inhibit key enzymes in metabolic pathways, such as farnesyl diphosphate synthase in the mevalonate pathway. [4][7]
Potential Mechanisms and Therapeutic Targets
Based on its structure, several potential mechanisms of action can be hypothesized, providing a roadmap for future screening and development.
Caption: Logical relationships of structural motifs to potential biological targets.
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Protein Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to bind to the adenine region of the ATP-binding pocket. The indole scaffold is well-suited for this role. The phosphonate group could potentially interact with the ribose-phosphate binding region, acting as a non-hydrolyzable ATP analog. This dual interaction could lead to potent and selective kinase inhibition, a key strategy in oncology. [1][8][9]
-
Antiviral Activity: Indole derivatives have demonstrated broad-spectrum antiviral activity. [5][6][10][11]For RNA viruses like Flaviviruses (e.g., Zika) or HCV, viral polymerases and proteases are validated targets. [5][10][11]The phosphonate moiety could mimic a nucleotide phosphate, potentially inhibiting viral RNA-dependent RNA polymerase (RdRp).
-
Metabolic Enzyme Inhibition: The mechanism of nitrogen-containing bisphosphonates, which inhibit farnesyl diphosphate synthase (FPPS), provides a strong precedent. [4]By mimicking the substrate, these drugs disrupt the mevalonate pathway, which is crucial for osteoclast function. This compound could similarly target enzymes in other metabolic pathways that recognize phosphorylated substrates, with potential applications in metabolic disorders or oncology.
Conclusion and Future Directions
This compound represents a synthetically accessible yet underexplored molecule with significant therapeutic potential. The robust synthetic pathway detailed in this guide provides a reliable method for producing high-purity material for further investigation.
Future research should prioritize a systematic biological evaluation of this compound. A logical progression would involve:
-
Broad-Spectrum Screening: Initial screening against diverse panels of protein kinases and viruses (e.g., Flaviviruses, Influenza, HIV) to identify primary areas of activity.
-
Mechanism of Action Studies: Upon identifying a "hit," detailed enzymatic assays should be conducted to confirm the molecular target and determine the mode of inhibition (e.g., competitive, non-competitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity. Modifications could include altering the phosphonate ester groups, substituting the 4-amino group, or modifying the indole N1 position.
This technical guide serves as a foundational resource, empowering research teams to pursue the development of this promising compound and its derivatives as potential next-generation therapeutics.
References
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Narayanan, A., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, M., et al. (2013). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Reddy, T.S., et al. (2016). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. ResearchGate. Available at: [Link]
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Yan, V.C., et al. (2011). Synthesis and biological evaluation of γ-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Alanazi, A.M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link]
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Alanazi, A.M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PMC. Available at: [Link]
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Farr, R.A., et al. (1991). Phosphonate-containing inhibitors of tyrosine-specific protein kinases. Journal of Medicinal Chemistry. Available at: [Link]
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Abramov, M., & Herdewijn, P. (2009). SYNTHESIS AND BIOLOGICAL EVALUATION OF INOSINE PHOSPHONATES. New Journal of Chemistry. Available at: [Link]
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Maleckis, A., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]
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van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available at: [Link]
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Pinter, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. Available at: [Link]
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van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. Available at: [Link]
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Kym, P.R., et al. (2000). Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydrod[5][12]iazepino[6,7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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PRIDE, EMBL-EBI. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ProteomeXchange. Available at: [Link]
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Bandyopadhyay, S., et al. (2008). Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin. The Journal of Organic Chemistry. Available at: [Link]
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Głowacka, I.E., et al. (2015). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules. Available at: [Link]
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Marma, M.S., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]
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Raubenheimer, E.J., et al. (2019). Pharmaceutical management of bone catabolism: the bisphosphonates. The South African Dental Journal. Available at: [Link]
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Reszka, A.A., & Rodan, G.A. (2003). Bisphosphonate mechanism of action. Current Rheumatology Reports. Available at: [Link]
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Varshney, S., et al. (2016). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC. Available at: [Link]
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Martin, T.J. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber. Available at: [Link]
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Maleckis, A., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. PDF. Available at: [Link]
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Gnant, M., & Clézardin, P. (2012). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Supportive Care in Cancer. Available at: [Link]
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Al-Hussain, S.A., et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. Available at: [Link]
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Ganda, K., & Reid, I.R. (2007). Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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A Technical Guide to the Therapeutic Potential of Amino-Indole Phosphonates in Drug Discovery
Abstract: The convergence of the privileged indole scaffold with the unique bioisosteric properties of the α-aminophosphonate moiety has created a fertile ground for the discovery of novel therapeutic agents. Amino-indole phosphonates, as structural analogs of α-amino acids, leverage the biochemical significance of the indole nucleus, found in essential molecules like tryptophan, while exploiting the phosphonate group's ability to mimic transition states of peptide cleavage and interact with phosphate-binding sites in enzymes. This dual-feature design has yielded compounds with a broad spectrum of pharmacological activities, including potent antitumor, antiviral, and enzyme-inhibitory effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of amino-indole phosphonates, offering researchers and drug development professionals a comprehensive overview of this promising class of molecules. We will delve into validated experimental protocols for their synthesis and biological evaluation, present key structure-activity relationship data, and outline future directions for the field.
The Strategic Fusion of Indole and α-Aminophosphonate Moieties
The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its electron-rich nature allows it to engage in various biological interactions. When this "privileged scaffold" is functionalized with an α-aminophosphonate group, the resulting hybrid molecule gains powerful new capabilities.
The α-aminophosphonate group, -(NHR)-CH(R')-P(O)(OR'')₂, is a bioisostere of the carboxylate group in amino acids. This substitution is strategically significant for several reasons:
-
Enzyme Inhibition: The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of enzymes like proteases and peptidases.
-
Enhanced Stability: The carbon-phosphorus (C-P) bond is significantly more resistant to enzymatic and chemical hydrolysis than the corresponding ester (P-O) bond in phosphates, leading to improved metabolic stability.
-
Receptor/Active Site Interactions: The phosphonate moiety can act as a phosphate mimic, enabling interaction with phosphate-binding pockets in enzymes such as kinases and phosphatases.
This strategic combination has led to the development of compounds with enhanced pharmacological potency and a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal effects.
Synthetic Pathways to Amino-Indole Phosphonates
The most prevalent and efficient method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction . This one-pot, three-component condensation reaction involves an aldehyde (in this case, an indole-aldehyde), an amine, and a dialkyl phosphite.
The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic dialkyl phosphite to yield the final α-aminophosphonate product. Various Lewis and Brønsted acid catalysts can be employed to facilitate the reaction.
Generalized Experimental Protocol: One-Pot Kabachnik-Fields Synthesis
This protocol describes a general, catalyst-free method adaptable for the synthesis of various amino-indole phosphonate derivatives.
Causality Behind Experimental Choices:
-
Solvent-Free/Toluene: Using minimal or no solvent (or a non-polar solvent like toluene) under reflux conditions drives the reaction forward by removing water, a byproduct of imine formation. This adheres to Le Châtelier's principle.
-
Molar Ratios: A slight excess of the phosphite is often used to ensure complete conversion of the intermediate imine.
-
Reflux: Heating the reaction provides the necessary activation energy for both imine formation and the subsequent nucleophilic attack by the phosphite.
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Monitoring by TLC: Thin-Layer Chromatography is a rapid and essential technique to visually track the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.
-
Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the indole-3-carboxaldehyde (1.0 mmol), the desired aromatic or aliphatic amine (1.0 mmol), and diethyl phosphite (1.2 mmol).
-
Reaction Conditions: Add 5-10 mL of toluene (or proceed neat if reactants are liquid). Heat the mixture to reflux (approx. 110°C for toluene) with constant stirring.
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Monitoring: Monitor the progress of the reaction every 1-2 hours using TLC, typically with a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
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Work-up: Once the reaction is complete (usually 4-8 hours), cool the mixture to room temperature. If a solid precipitates, it can be filtered and washed. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure amino-indole phosphonate.
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Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Caption: Inhibition of a Tyrosine Kinase signaling pathway.
Therapeutic Applications: Focus on Oncology
One of the most extensively studied applications of amino-indole phosphonates is in cancer therapy. Their ability to induce cytotoxicity and apoptosis in cancer cells has been demonstrated across various cell lines.
Anticancer Activity and Cytotoxicity Data
Numerous studies have synthesized series of novel amino-indole phosphonates and evaluated their anti-proliferative activity against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Case Study: A study by Ma et al. (2021) synthesized a series of indole derivatives containing α-aminophosphonate moieties and tested their cytotoxic activity against human hepatoma (HepG2) and human gastric cancer (MGC-803) cells. Several of the synthesized compounds demonstrated superior inhibitory activity compared to the standard chemotherapeutic drug, 5-fluorouracil (5-FU).
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Amino-Indole Phosphonates
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (5-FU) IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound C5 | HepG2 | 34.2 | 78.7 | Ma et al., 2021 |
| Compound B7 | MGC-803 | 35.7 | 82.0 | Ma et al., 2021 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
These results highlight the potential of the amino-indole phosphonate scaffold to yield compounds with significantly higher potency than existing anticancer drugs.
Protocol for Evaluating In Vitro Cytotoxicity: The MTT Assay
To assess the therapeutic potential of newly synthesized compounds, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a cornerstone of this evaluation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Self-Validating System: This protocol incorporates essential controls to ensure the validity of the results.
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Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent itself.
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-FU, doxorubicin) to confirm the assay is working correctly.
Step-by-Step MTT Assay Protocol
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Cell Seeding:
-
Culture cancer cells (e.g., HepG2) to ~80% confluency.
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Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
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-
Compound Treatment:
-
Prepare a stock solution of the test amino-indole phosphonate compound in DMSO.
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Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle and untreated controls.
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Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.
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Future Directions and Conclusion
The field of amino-indole phosphonates is ripe with opportunity. Future research should focus on:
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Enantioselective Synthesis: Many biological targets are stereospecific. Developing asymmetric synthetic methods to produce single enantiomers of these compounds is crucial for improving efficacy and reducing potential off-target effects.
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Mechanism Deconvolution: While cytotoxicity is well-documented, the precise molecular targets for many of these compounds remain to be fully elucidated. Target identification studies are needed to understand their mechanisms of action fully.
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Broadening Therapeutic Scope: While oncology is a major focus, the documented antiviral, antibacterial, and anti-inflammatory activities warrant further investigation against a wider range of diseases.
-
Prodrug Strategies: The phosphonate group is ionized at physiological pH, which can limit cell permeability. Designing prodrugs that mask the phosphonate charge can improve pharmacokinetic properties.
References
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Ma, Y., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 14(5), 103112. Available at: [Link]
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Rezaei, Z., et al. (2015). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Scientifica, 2015, 872135. Available at: [Link]
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Abbas, S. Y., et al. (2023). Synthesis and Antitumor Activity of Novel Indole Derivatives Containing α-Aminophosphonate Moieties. ResearchGate. Available at: [Link]
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Bawa, S., et al. (2016). New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling. Molecules, 21(9), 1136. Available at: [Link]
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Herrero, M. A., et al. (2018). Enantioselective α-Aminophosphonate Functionalization of Indole Ring through an Organocatalyzed Friedel–Crafts Reaction. The Journal of Organic Chemistry, 84(1), 255-265. Available at: [Link]
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Keglevich, G., et al. (2020). Divergent Synthesis of Indoline-2-Phosphonates, Indole-2-Phosphonates, and Quinolines via Aza-Claisen Rearrangement of α-(Arylamino)phosphonates. The Journal of Organic Chemistry. Available at: [Link]
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Orabona, C., et al. (2015). Synthesis of new indole-based bisphosphonates and evaluation of their chelating ability in PE/CA-PJ15 cells. European Journal of Medicinal Chemistry, 105, 101-111. Available at: [Link]
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Shaikh, A., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Asian Journal of Organic & Medicinal Chemistry, 6(2), 105-109. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Singh, V. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. World Journal of Pharmaceutical Research, 11(1), 1069-1090. Available at: [Link]
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Grembecka, J., et al. (1995). Inhibition of aminopeptidases by aminophosphonates. International Journal of Peptide and Protein Research, 46(3-4), 255-263. Available at: [Link]
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The Architecture of Activity: A Technical Guide to Structure-Activity Relationships in Indole Phosphonates
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the design of novel therapeutic agents.[1][2] Its inherent structural versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of drug discovery.[3] When this remarkable heterocycle is functionalized with a phosphonate moiety, a unique class of compounds emerges: the indole phosphonates. These molecules merge the biological relevance of the indole ring with the phosphonate group's ability to mimic tetrahedral transition states of enzymatic reactions, act as a phosphate surrogate, or serve as a key pharmacophoric element.[2][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indole phosphonates, offering a synthesis of experimental insights and mechanistic understanding to guide the rational design of next-generation therapeutics.
The Strategic Synthesis of Indole Phosphonates: Building the Molecular Framework
The journey of any SAR study begins with the synthesis of a library of analogues. For indole phosphonates, several key synthetic strategies are employed, each offering distinct advantages in accessing diverse chemical space. The choice of synthetic route is a critical experimental decision, as it dictates the feasibility of introducing specific substituents at various positions on both the indole and phosphonate moieties.
Core Synthetic Methodologies
Two of the most powerful and versatile methods for constructing the indole phosphonate scaffold are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer indole synthesis.
The Horner-Wadsworth-Emmons reaction is a cornerstone for the synthesis of α,β-unsaturated esters, which can be precursors to indole phosphonates or can be incorporated into their structure. This reaction offers excellent E-stereoselectivity and the byproducts are water-soluble, simplifying purification.[5]
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring itself from a phenylhydrazine and a ketone or aldehyde.[6][7] This reaction allows for the introduction of substituents on both the benzene and pyrrole rings of the indole nucleus.
A more direct approach to α-aminophosphonates containing an indole moiety is the Kabachnik-Fields reaction . This one-pot, three-component reaction of an indole aldehyde, an amine, and a dialkyl phosphite is an efficient method for generating these valuable compounds.[8][9]
Antiviral Activity: A New Frontier in Infectious Disease
The emergence of novel viral threats necessitates the development of new antiviral agents. Indole phosphonates have shown promise in this area, with recent studies highlighting their potential as inhibitors of key viral enzymes. For instance, spiroindole-containing compounds bearing a phosphonate group have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.
Anti-Bone Resorptive Activity: Modulating Bone Homeostasis
Indolyl bisphosphonates represent another important subclass of these compounds. Their mechanism of action is distinct from the kinase inhibitors and involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the post-translational modification of small GTPases that are essential for osteoclast function. By inhibiting FPPS, these bisphosphonates disrupt osteoclast activity, leading to a decrease in bone resorption.
Experimental Protocols: A Guide to Practice
The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for key synthetic and biological evaluation techniques.
Protocol 1: Synthesis of an Indole α-Aminophosphonate via the Kabachnik-Fields Reaction
This protocol describes the one-pot synthesis of a representative indole α-aminophosphonate.
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 mmol) and a substituted aniline (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add diethyl phosphite (1.2 mmol).
-
Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure indole α-aminophosphonate.
Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells (e.g., HepG2 or MGC-803) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole phosphonate compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of indole phosphonates against a specific tyrosine kinase. [10]
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer, the purified recombinant tyrosine kinase, and the indole phosphonate inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Signal Detection: The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as an ELISA-based approach with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The fusion of the indole scaffold with the phosphonate moiety has created a rich and diverse chemical space for the discovery of novel therapeutic agents. The structure-activity relationship studies of indole phosphonates have revealed key insights into the structural requirements for potent anticancer, antiviral, and anti-bone resorptive activities. The continued exploration of this fascinating class of molecules, guided by the principles of rational drug design and a deep understanding of their mechanism of action, holds immense promise for the development of new and effective treatments for a wide range of human diseases. Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic properties and the exploration of their therapeutic potential in other disease areas.
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An In-depth Technical Guide on the Solubility Profile and Physicochemical Characteristics of Amino-indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-indoles represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy, however, is intrinsically linked to their physicochemical properties, with solubility being a paramount determinant of bioavailability and developability. This guide provides a comprehensive exploration of the solubility profile and key physicochemical characteristics of amino-indoles. It moves beyond a mere recitation of facts to offer a Senior Application Scientist’s perspective on the interplay between structure, experimental conditions, and the resulting data. We will delve into the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and discuss the critical ancillary physicochemical parameters that complete the molecule's profile.
Introduction: The Significance of Amino-indoles and the Solubility Challenge
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1] The introduction of an amino group (–NH₂) to this scaffold creates the amino-indole family, which exhibits a wide array of biological activities. However, the often-planar and aromatic nature of the indole core can contribute to poor aqueous solubility, a major hurdle in drug development.[2] Low solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the translation of a promising compound into a viable therapeutic.[3][4]
Understanding and systematically characterizing the solubility and related physicochemical properties of amino-indoles is therefore not just a routine task but a strategic imperative in drug discovery and development.[5] This guide is structured to provide both the foundational knowledge and the practical, field-proven methodologies required to build a comprehensive physicochemical profile of amino-indole candidates.
The Structural and Physicochemical Landscape of Amino-indoles
The physicochemical properties of an amino-indole are dictated by its unique structure, which includes the indole ring system and the appended amino group.
The Indole Core
The indole nucleus itself is a relatively nonpolar, hydrophobic structure, contributing to its limited water solubility.[6][7] It is a planar molecule with a conjugated system of 10 π-electrons, making it susceptible to π-π stacking interactions, which can favor the solid-state over dissolution.[8]
The Amino Group: A Double-Edged Sword
The position of the amino group on the indole ring significantly influences the molecule's properties. For instance, 5-aminoindole and 1-aminoindole will have different electronic distributions and intermolecular bonding potentials.[9][10] The amino group, being a primary amine, can act as both a hydrogen bond donor and acceptor, which can enhance interactions with water molecules.[1] However, it also introduces a basic center, making the molecule's ionization state—and thus its solubility—highly dependent on the pH of the surrounding medium.[11]
Key Physicochemical Descriptors
A comprehensive understanding of an amino-indole's behavior requires the characterization of several key parameters:
-
pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of the amino group and the indole nitrogen. It is crucial for predicting the ionization state of the molecule at different physiological pH values.[5][12]
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity in its neutral form. It provides insight into a molecule's ability to partition into lipid membranes.[5][13]
-
LogD (Distribution Coefficient): LogD is the pH-dependent measure of lipophilicity, accounting for both the ionized and neutral species. It is often more physiologically relevant than LogP for ionizable compounds like amino-indoles.[12][13]
-
Melting Point (Tm): The melting point provides an indication of the crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.[14]
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of hydrogen bonding potential and can influence permeability and solubility.
The Theory and Practice of Solubility Determination
Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] In drug discovery, we are primarily concerned with aqueous solubility. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][15] It is a high-throughput screening method often used in early discovery to rank-order compounds.[2] However, kinetic solubility can often overestimate the true solubility as it may reflect a supersaturated or amorphous state.[16]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[4][15] It is a more time-consuming measurement but provides the "gold standard" data required for lead optimization and pre-formulation development.[3]
The choice between these assays is stage-dependent in the drug discovery pipeline.
Diagram 1: Decision Workflow for Solubility Assays
Caption: This workflow illustrates the selection of solubility assays based on the drug discovery stage.
Experimental Protocols for Solubility Determination
This method is rapid and suitable for high-throughput screening.[2][17]
Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by a nephelometer or plate reader.[17]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the amino-indole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[15]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.
Causality Behind Choices:
-
DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds. However, the final concentration should be kept low (typically ≤1%) to minimize its co-solvent effect on solubility.
-
Turbidimetric Detection: This is a rapid and non-destructive method suitable for automation.[17]
This is the gold-standard method for determining equilibrium solubility.[18][19]
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid amino-indole to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines).[20]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[18][20] It's advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[20]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[18]
-
Quantification: Analyze the concentration of the amino-indole in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17] A standard calibration curve must be prepared.
-
Solid-State Analysis: It is good practice to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation).[18]
Causality Behind Choices:
-
Extended Equilibration: This ensures that the system reaches a true thermodynamic equilibrium.[20]
-
Multiple pH Buffers: For ionizable compounds like amino-indoles, solubility is pH-dependent. Testing across a range of pH values is essential to construct a pH-solubility profile.[2][20]
-
HPLC/LC-MS Quantification: These methods are specific and sensitive, allowing for accurate quantification and the ability to detect potential degradation products.[16]
Ancillary Physicochemical Characterization
A complete profile of an amino-indole extends beyond solubility.
pKa Determination
Principle: The pKa can be determined by monitoring a physicochemical property that changes with the extent of ionization as a function of pH.
Common Methods:
-
Potentiometric Titration: This is a classic and reliable method where the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode.[12][21] The pKa is determined from the inflection point of the titration curve.
-
UV-Metric Titration: This method is suitable for compounds with a chromophore close to the ionization center. The UV-Vis spectrum is recorded at various pH values, and the pKa is calculated from the changes in absorbance.[22]
-
Capillary Electrophoresis: This high-throughput method relies on the difference in electrophoretic mobility between the ionized and neutral forms of the compound at different pH values.[5][12]
LogP and LogD Determination
Principle: These parameters are determined by measuring the partitioning of the compound between an aqueous phase (buffer) and an immiscible organic phase (typically n-octanol).
Common Methods:
-
Shake-Flask Method: This is the traditional method where the compound is dissolved in one phase, the two phases are mixed until equilibrium is reached, and the concentration in each phase is measured.[5]
-
Reverse-Phase HPLC: A correlation can be established between the retention time of a compound on a reverse-phase HPLC column and its LogP value. This is a rapid method for estimating LogP.[13]
Data Presentation and Interpretation
Raw data must be synthesized into a clear and actionable format.
Tabular Summaries
Quantitative data should be presented in well-structured tables for easy comparison.
Table 1: Physicochemical Properties of a Hypothetical Amino-indole (Compound X)
| Parameter | Method | Value | Conditions |
| Molecular Weight | - | 132.16 g/mol | - |
| pKa | Potentiometric Titration | 5.2 (basic) | 25°C, 0.15 M KCl |
| LogP | Shake-Flask | 1.8 | pH 7.4 |
| LogD (pH 5.0) | Shake-Flask | 1.2 | 25°C |
| LogD (pH 7.4) | Shake-Flask | 1.7 | 25°C |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | 15 µg/mL | pH 7.4, 25°C |
| Kinetic Solubility | Turbidimetry | 85 µg/mL | pH 7.4, 25°C |
| Melting Point | DSC | 175°C | - |
Note: Data is hypothetical for illustrative purposes.
Graphical Representation: The pH-Solubility Profile
For ionizable molecules like amino-indoles, a pH-solubility profile is essential.
Diagram 2: pH-Solubility Profile of a Basic Amino-indole
Caption: Illustrative pH-solubility profile for a basic amino-indole, showing high solubility at low pH (ionized form) and lower solubility at higher pH (neutral form).
Interpretation: The profile clearly shows that the solubility of this basic amino-indole is significantly higher in acidic conditions where the amino group is protonated (ionized), and it decreases as the pH increases and the molecule becomes predominantly neutral.
Strategies to Address Poor Solubility in Amino-indoles
When an amino-indole exhibits poor solubility, several formulation strategies can be employed:
-
Salt Formation: For basic amino-indoles, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.[23]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate.[24][25]
-
Amorphous Solid Dispersions (ASDs): Dispersing the amino-indole in a polymer matrix in an amorphous state can lead to significantly higher apparent solubility compared to the crystalline form.[26]
-
Lipid-Based Formulations: For highly lipophilic amino-indoles, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[26][27]
-
Use of Co-solvents and Surfactants: In preclinical formulations, the use of co-solvents (e.g., PEG 400, propylene glycol) or surfactants can be used to achieve the required concentrations for in vivo studies.[24]
Conclusion: A Holistic Approach to Physicochemical Characterization
The successful development of amino-indole-based drug candidates hinges on a thorough and early characterization of their solubility and physicochemical properties. This guide has provided a framework for a logical, scientifically-grounded approach to this critical task. By understanding the interplay between the molecular structure of amino-indoles and their resulting properties, and by employing robust, validated experimental protocols, researchers can generate the high-quality data needed to make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a clinically valuable therapeutic. Adherence to guidelines from regulatory bodies like the ICH is also paramount in ensuring the data generated is fit for purpose in regulatory submissions.[28][29][30]
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Methodological & Application
Using diethyl (4-amino-1H-indol-6-yl)phosphonate in Horner-Wadsworth-Emmons reactions
This Application Note and Protocol guide details the use of Diethyl ((4-amino-1H-indol-6-yl)methyl)phosphonate (and its derivatives) in Horner-Wadsworth-Emmons (HWE) reactions.
Editorial Note on Nomenclature:
The chemical name "Diethyl (4-amino-1H-indol-6-yl)phosphonate" implies a phosphorus atom directly attached to the indole ring (an aryl phosphonate). Aryl phosphonates lack the acidic
Strategic Overview
The functionalization of the indole 6-position is a critical tactic in medicinal chemistry, particularly for developing kinase inhibitors (e.g., JAK, FGFR) and serotonin modulators. The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative to the Wittig reaction for installing
-
E-Selectivity: Thermodynamic control favors the trans-alkene, essential for rigidifying drug pharmacophores.
-
Purification Efficiency: Phosphate byproducts are water-soluble, unlike the difficult-to-remove triphenylphosphine oxide generated in Wittig protocols.
-
Functional Group Tolerance: Compatible with the electron-rich 4-aminoindole core, provided specific protection strategies are employed.
Mechanism of Action
The reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion. This species attacks the target aldehyde, forming a
Figure 1: Mechanistic pathway of the HWE reaction utilizing indole-methylphosphonates.
Critical Pre-Reaction Analysis
Chemical Constraints & Protection Strategy
The 4-amino-1H-indole core presents two acidic protons that interfere with the HWE base:
-
Indole N-H (
): More acidic than the phosphonate -protons ( ). If unprotected, the base will deprotonate N1 first, requiring excess base and potentially leading to N-alkylation side products. -
4-Amino Group (
): While less acidic, the free amine can act as a nucleophile or quench reactive intermediates.
Mandatory Requirement: Use N,N'-diprotected substrates (e.g., 1-Boc-4-(Boc-amino)indole) to ensure the base reacts exclusively with the phosphonate methylene group.
Reagent Selection Table
| Component | Recommended Reagent | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation; clean reaction profile. |
| Alternative Base | LiHMDS | Use for base-sensitive substrates; allows low-temp control (-78°C). |
| Solvent | THF (Anhydrous) | Optimal solubility for phosphonate carbanions. |
| Additive | 15-Crown-5 (Optional) | Enhances NaH reactivity if the reaction is sluggish. |
Detailed Experimental Protocol
Protocol A: Synthesis of (E)-6-(2-Substituted-vinyl)-4-aminoindoles
Objective: Coupling Diethyl ((1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)-1H-indol-6-yl)methyl)phosphonate with an aldehyde.
Materials
-
Phosphonate Reagent: 1.0 equiv (Dried under vacuum for 1h)
-
Aldehyde (R-CHO): 1.1 - 1.2 equiv
-
Sodium Hydride (60% dispersion in oil): 1.2 - 1.5 equiv
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Workflow
-
Reagent Preparation (Carbanion Formation):
-
Flame-dry a round-bottom flask and cool under argon.
-
Add NaH (1.2 equiv) and wash 3x with anhydrous hexane to remove mineral oil (optional but recommended for cleaner HPLC profiles).
-
Suspend NaH in anhydrous THF (concentration ~0.2 M).
-
Cool the suspension to 0°C (ice bath).
-
Add the Protected Indole-Phosphonate (dissolved in minimal THF) dropwise over 10 minutes.
-
Observation: Evolution of
gas. The solution typically turns yellow/orange, indicating carbanion formation. -
Stir at 0°C for 30-45 minutes to ensure complete deprotonation.
-
-
Coupling (HWE Reaction):
-
Add the Aldehyde (1.2 equiv, dissolved in THF) dropwise to the cold carbanion solution.
-
Allow the reaction to warm slowly to room temperature (20-25°C) .
-
Stir for 2-12 hours . Monitor by TLC or LC-MS.
-
Checkpoint: The disappearance of the phosphonate starting material and the appearance of a less polar product spot (alkene).
-
-
Workup & Purification:
-
Quench the reaction carefully with saturated
solution at 0°C. -
Extract with Ethyl Acetate (3x) .
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).
-
Note: The (E)-isomer is usually less polar than the (Z)-isomer.
-
-
-
Deprotection (Post-HWE):
-
To reveal the active 4-amino-1H-indole, treat the purified alkene with TFA/DCM (1:4) or 4M HCl in Dioxane for 1-2 hours at rt.
-
Protocol B: "Inverse" HWE (Using Indole-6-Carbaldehyde)
Use this route if the phosphonate is the external partner.
-
Substrate: 1-Boc-4-(Boc-amino)-1H-indole-6-carbaldehyde.
-
Reagent: Triethyl phosphonoacetate (or similar).
-
Conditions: Follow Protocol A, but reverse the roles: Deprotonate the Triethyl phosphonoacetate with NaH first, then add the Indole-Aldehyde.
-
Advantage: Commercial availability of diverse phosphonates allows for rapid analog generation at the alkene terminus.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase deprotonation time; Ensure NaH is fresh; Switch to KOtBu. |
| Z-Isomer Contamination | Kinetic control dominant | Ensure reaction warms to RT; Use thermodynamic conditions (NaH/THF). |
| No Reaction | Steric hindrance | Switch solvent to DMF (higher dielectric constant) or heat to 40-50°C. |
| Side Products | N-Alkylation | Verify N-Protection. Free indole NH is incompatible with alkyl halides/electrophiles in basic media. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-yield synthesis.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2] Chemical Reviews, 89(4), 863-927. Link
-
Boutagy, J., & Thomas, R. (1974).[3] "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews, 74(1), 87-99. Link
-
Wadsworth, W. S. (1977).[3] "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73.[3]
-
Clayden, J., & Warren, S. (1996).[3] "Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group." Angewandte Chemie International Edition, 35(3), 241-270. Link
-
Thermo Fisher Scientific. "Diethyl 4-aminobenzylphosphonate Product Specifications." Link (Cited for analog characterization).
Sources
Scalable Production Methods for Indole-6-Phosphonate Esters
Executive Summary
Indole-6-phosphonate esters represent a critical structural class in modern drug discovery, serving as metabolically stable bioisosteres for phosphates and carboxylates in HCV NS5B inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and kinase inhibitors. While medicinal chemistry routes often rely on milligram-scale techniques, transitioning to kilogram-scale production requires a rigorous re-evaluation of safety, cost, and purification efficiency.
This guide details the Process Development (PD) strategy for the scalable synthesis of dimethyl indole-6-phosphonate and its analogs. We prioritize the Palladium-Catalyzed C-P Cross-Coupling (Hirao-type) as the primary scalable route due to its convergence and functional group tolerance, while providing the Batcho-Leimgruber indole synthesis as a cost-effective alternative for de novo ring construction.
Route Selection Strategy
The choice of synthetic route is dictated by raw material availability and the stage of development.
Decision Matrix
-
Route A: Pd-Catalyzed Cross-Coupling (Convergent)
-
Best for: Late-stage functionalization, rapid analog generation, pilot-plant campaigns (1–10 kg).
-
Key Reagents: 6-Bromoindole, Dialkyl phosphite, Pd(OAc)₂, dppf.
-
Advantages: High regiocontrol; avoids handling energetic nitro intermediates.
-
-
Route B: Batcho-Leimgruber Synthesis (Linear)
-
Best for: Commodity scale (>100 kg), low cost of goods (COGS).
-
Key Reagents: 4-methyl-3,5-dinitrophenylphosphonate, DMF-DMA, H₂/Pd-C or Zn/AcOH.
-
Advantages: Non-cryogenic; avoids expensive aryl halide starting materials.
-
Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale and material availability.
Detailed Protocol: Pd-Catalyzed C-P Cross-Coupling
This protocol describes the synthesis of Dimethyl 1-(tert-butoxycarbonyl)-1H-indole-6-phosphonate at a 1.0 kg scale. The N-Boc protection is essential to prevent catalyst poisoning by the free indole N-H and to facilitate crystallization.
Reaction Mechanism & Critical Parameters
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle known as the Hirao coupling.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.
-
Ligand Exchange: The phosphite (H-P(O)(OR)₂) coordinates. Note: The phosphite exists in equilibrium between the P(III) and P(V) tautomers; the P(III) form is the active nucleophile.
-
Reductive Elimination: Formation of the C-P bond and regeneration of Pd(0).
Critical Process Parameter (CPP):
-
Ligand Selection: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) is superior to PPh₃ for scale-up due to its large bite angle, which accelerates reductive elimination and stabilizes the Pd center against thermal decomposition at the required 90–100°C temperatures [1].
-
Base: Triethylamine (Et₃N) is preferred over inorganic carbonates for homogeneity in toluene/acetonitrile mixtures.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Volume (mL) | Role |
| N-Boc-6-Bromoindole | 296.16 | 1.0 | 1000 g | - | Limiting Reagent |
| Dimethyl Phosphite | 110.05 | 1.5 | 557 g | ~465 mL | Nucleophile |
| Palladium(II) Acetate | 224.51 | 0.01 | 7.6 g | - | Pre-catalyst |
| dppf | 554.39 | 0.02 | 37.4 g | - | Ligand |
| Triethylamine | 101.19 | 2.0 | 683 g | ~940 mL | Base |
| Toluene | - | - | - | 10.0 L | Solvent |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Optional but Recommended)
To ensure active catalyst formation and reduce induction periods.
-
Charge Toluene (2 L) into a separate vessel.
-
Add Pd(OAc)₂ (7.6 g) and dppf (37.4 g).
-
Stir at 20–25°C for 30 minutes under Nitrogen. The solution should turn from orange to a deep red-brown.
Step 2: Reaction Assembly
-
In the main 20 L reactor, charge N-Boc-6-Bromoindole (1.0 kg) and Toluene (8 L).
-
Inert the vessel: Vacuum to 200 mbar, then backfill with Nitrogen (repeat 3x).
-
Add Triethylamine (683 g) via addition funnel.
-
Add Dimethyl Phosphite (557 g) slowly. Caution: Mild exotherm possible.
-
Transfer the Catalyst Solution from Step 1 into the main reactor via cannula or closed transfer line.
Step 3: Reaction Execution
-
Heat the mixture to 90°C .
-
Monitor by HPLC every 2 hours.
-
Target: < 2% remaining starting material.[1]
-
Typical Time: 8–12 hours.
-
-
Note: If the reaction stalls, an additional 0.2 equiv of Dimethyl Phosphite and 0.005 equiv of Pd(OAc)₂ may be added.
Step 4: Workup & Purification (Non-Chromatographic)
-
Cool the reaction mixture to 25°C.
-
Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and insoluble salts. Rinse the pad with Toluene (2 L).
-
Wash the filtrate with 1M HCl (5 L) to remove excess Triethylamine and solubilize residual Pd species.
-
Separate layers. Wash the organic layer with Brine (5 L).
-
Concentrate the organic layer under reduced pressure to approx. 3 L volume.
-
Crystallization:
-
Add Heptane (6 L) slowly at 40°C.
-
Cool gradually to 0°C over 4 hours.
-
Age the slurry at 0°C for 2 hours.
-
-
Filter the solid product. Wash with cold Toluene/Heptane (1:3).
-
Dry in a vacuum oven at 45°C for 24 hours.
Expected Yield: 85–92% (approx. 930–1000 g). Appearance: Off-white to pale yellow crystalline solid.
Alternative Route: Batcho-Leimgruber Synthesis
Use this route if 6-bromoindole is cost-prohibitive.
-
Enamine Formation: React dimethyl (4-methyl-3,5-dinitrophenyl)phosphonate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in DMF at 110°C.
-
Reductive Cyclization: Treat the resulting enamine with Zn dust in Acetic Acid (or H₂/Pd-C).
-
Outcome: Reduction of the ortho-nitro group to an amine, which attacks the enamine double bond to close the indole ring. The second nitro group (if present) is also reduced to an amine (yielding a 4-aminoindole derivative) or can be selectively managed depending on the substrate [2].
-
Process Safety & Engineering Controls
| Hazard | Mitigation Strategy |
| Dimethyl Phosphite | Toxic and corrosive. Handle in a closed system. Ensure scrubber is active to trap any volatile P-species. |
| Exotherms | The Hirao coupling is exothermic. Do not charge all reagents at reflux. Heat ramp should be controlled (10°C/hour). |
| Palladium Residues | Pd must be scavenged to <10 ppm for pharma use. Use thiol-functionalized silica (SiliaMetS® Thiol) or crystallization if simple filtration is insufficient. |
Visualizing the Reaction Pathway
Figure 2: Mechanistic flow of the Hirao coupling protocol.
References
-
Hirao, T., et al. "Palladium-catalyzed New Carbon-Phosphorus Bond Formation."[1] Synthesis, 1981, 56–57. Link
-
Wróblowska, M., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives." Tetrahedron, 2017. Link
-
Monteith, J.J., et al. "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor." Organic Process Research & Development, 2018. (Contextual reference for indole scale-up). Link
-
Stawinski, J., et al. "Palladium-Catalyzed C-P Bond Forming Reactions." Journal of Organic Chemistry, 2021. Link
Sources
Application Note: Microwave-Assisted Synthesis of Diethyl (4-amino-1H-indol-6-yl)phosphonate
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific structural data from the literature with optimized microwave-assisted protocols to provide a superior synthetic route.
Executive Summary
The target molecule, diethyl (4-amino-1H-indol-6-yl)phosphonate , represents a critical scaffold in the development of kinase inhibitors and IDO1 modulators. While classical synthesis (Batcho-Leimgruber) relies on high-pressure hydrogenation (50 bar) and prolonged reflux times [1], this protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve the target in under 60 minutes total reaction time.
This guide details a modular 2-step protocol :
-
Microwave-Assisted Hirao Coupling: Palladium-catalyzed C-P bond formation.[1][2][3][4]
-
Microwave-Assisted Transfer Hydrogenation: Rapid reduction of the nitro group to the amine.
Key Advantages:
-
Time Efficiency: Reduced from 48+ hours (thermal) to <1 hour.
-
Safety: Eliminates the need for high-pressure H2 gas cylinders.
-
Yield: Improved conversion via superheating effects and direct energy transfer.
Retrosynthetic Analysis & Strategy
The classical route constructs the indole ring around the phosphorus moiety. Our optimized approach functionalizes the pre-formed indole core, allowing for greater diversity in analog generation.
Strategic Disconnection:
-
Step 1 (C-P Bond): Disconnection at the C6-Phosphorus bond implies a cross-coupling between a 6-haloindole and diethyl phosphite.
-
Step 2 (Functional Group Interconversion): The C4-amine is accessed via reduction of a C4-nitro precursor, which serves as an orthogonal protecting group during the C-P coupling.
Synthesis Workflow Diagram
Figure 1: Modular microwave-assisted workflow for the synthesis of the target phosphonate.
Experimental Protocols
Step 1: Microwave-Assisted Hirao Coupling
The Hirao reaction (Pd-catalyzed cross-coupling of aryl halides with dialkyl phosphites) is notoriously sluggish under thermal conditions due to the poisoning of the Pd catalyst by phosphorus species. Microwave irradiation overcomes this activation barrier [2, 3].
Reaction: 4-Nitro-6-bromoindole + Diethyl phosphite --(Pd cat, MW)--> Diethyl (4-nitro-1H-indol-6-yl)phosphonate
Materials:
-
Substrate: 4-Nitro-6-bromoindole (1.0 equiv, 1.0 mmol)
-
Reagent: Diethyl phosphite (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: dppb (1,4-Bis(diphenylphosphino)butane) (10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Ethanol (EtOH) or Toluene (anhydrous)
Protocol:
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-nitro-6-bromoindole (241 mg), Pd(OAc)₂ (11 mg), and dppb (43 mg).
-
Solvent Addition: Cap the vial and purge with Argon for 2 minutes. Inject anhydrous Ethanol (4 mL) followed by Et₃N (280 µL) and Diethyl phosphite (193 µL) through the septum.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 150°C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Workup: Cool to RT. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient 0-100%).
-
Expected Yield: 85-92%
-
Characterization: ³¹P NMR signal appearance at ~18-22 ppm.
-
Step 2: Microwave-Assisted Nitro Reduction
Traditional hydrogenation requires high-pressure vessels (50 bar) [1]. We utilize Catalytic Transfer Hydrogenation (CTH) driven by microwave energy, using ammonium formate as a hydrogen donor.
Reaction: Diethyl (4-nitro-1H-indol-6-yl)phosphonate --(Pd/C, HCOONH4, MW)--> Product
Protocol:
-
Vessel Loading: In a 10 mL microwave vial, dissolve the intermediate phosphonate (0.5 mmol) in Methanol (MeOH, 4 mL).
-
Reagent Addition: Add 10% Pd/C (10 wt% loading) and Ammonium Formate (5.0 equiv).
-
Microwave Parameters:
-
Mode: Dynamic
-
Temperature: 80°C
-
Hold Time: 5-10 minutes
-
Power Max: 100 W (Caution: Exothermic reaction)
-
-
Workup: Filter hot through Celite (caution: Pd/C can be pyrophoric; keep wet). Wash with MeOH. Concentrate filtrate.[5]
-
Isolation: The product is often pure enough for use; otherwise, purify via prep-HPLC.
Process Optimization & Data
The following data summarizes the optimization of the critical C-P bond formation step (Hirao Coupling).
Table 1: Optimization of MW-Hirao Coupling Conditions
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ | None | Toluene | 110 | 60 | 45 |
| 2 | Pd(OAc)₂ | PPh₃ | EtOH | 120 | 30 | 62 |
| 3 | Pd(OAc)₂ | dppb | EtOH | 140 | 20 | 88 |
| 4 | Pd(OAc)₂ | Xantphos | Dioxane | 160 | 20 | 85 |
| 5* | Pd(OAc)₂ | dppb | EtOH | 150 | 20 | 91 |
-
Entry 5 represents the optimized protocol. Bidentate ligands (dppb) are crucial to stabilize the Pd center against phosphite poisoning.
-
Ethanol is preferred over Toluene for its better coupling with microwave energy (loss tangent).
Mechanistic Insight (Hirao Coupling)
The reaction proceeds via a Pd(0)/Pd(II) cycle. The microwave effect is believed to accelerate the rate-determining reductive elimination step where the C-P bond is formed.
Figure 2: Catalytic cycle of the Hirao coupling. Microwave irradiation significantly accelerates the reductive elimination step.
Troubleshooting & Critical Parameters
-
Catalyst Deactivation: If the reaction turns black immediately and yield is low, it indicates Pd precipitation. Solution: Increase ligand loading to 15 mol% or switch to Xantphos. Ensure strict oxygen-free conditions during setup.
-
Pressure Control: Ethanol at 150°C generates significant pressure (~10-12 bar). Ensure the microwave vial is rated for at least 20 bar. Do not overfill the vial (max 60% volume).
-
Incomplete Reduction: If the nitro reduction stalls, add 2 more equivalents of ammonium formate and heat for another 5 minutes. The reaction produces CO₂; ensure the vessel is vented post-reaction before opening.
References
-
Classic Synthesis (Batcho-Leimgruber): Makara, G. M., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives." Russian Journal of General Chemistry, 2017.
-
Microwave Hirao Review: Brahmachari, G. "Microwave-assisted Hirao reaction: recent developments."[3][4] ChemTexts, 2015.[4]
-
Pd-Catalyzed C-P Bond Formation: Andaloussi, M., et al. "Microwave-promoted palladium(II)-catalyzed C-P bond formation."[1] Chemistry - A European Journal, 2009.
-
Green Hirao Variations: Keglevich, G., et al.[3] "A 'green' variation of the Hirao reaction: the P–C coupling... under microwave and solvent-free conditions."[2][3] RSC Advances, 2014.[3]
Sources
- 1. Microwave-promoted palladium(II)-catalyzed C-P bond formation by using arylboronic acids or aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions Using Indole Phosphonates
This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of indole phosphonates —specifically distinguishing between their role as transient directing groups for site-selective C–H functionalization (e.g., C7-arylation) and their synthesis as bioactive pharmacophores via C–P cross-coupling.
Executive Summary
The indole scaffold is ubiquitous in pharmaceuticals, yet site-selective functionalization of the benzenoid ring (C4–C7) remains a synthetic challenge compared to the naturally reactive C2 and C3 positions.[1] This guide details the application of phosphorus-based directing groups (DGs) —specifically the N-phosphinoyl moiety—to enable Palladium-catalyzed C7-selective C–H arylation . Furthermore, we outline protocols for the synthesis of indolyl phosphonates (C–P bond formation) via Hirao coupling, addressing the growing demand for phosphonate bioisosteres in drug discovery.
Key Applications Covered
-
C7-Selective C–H Arylation: Using N-di-tert-butylphosphinoyl as a removable directing group.
-
Synthesis of Indolyl Phosphonates: Pd-catalyzed C–P cross-coupling (Hirao reaction).
-
Mechanistic Workflows: Visualizing the catalytic cycles and regioselectivity control.
Technical Background & Mechanistic Logic
The Challenge of Regioselectivity
Electrophilic substitution on indoles naturally favors C3. Direct C–H activation often favors C2 (via acidity) or C3. Accessing the C7 position requires a Directing Group (DG) that can coordinate Palladium and place it in proximity to the C7–H bond, forming a stable palladacycle.
The N-Phosphinoyl Advantage
The N-phosphinoyl group (
-
Coordination Geometry: The
bond coordinates to Pd(II), forming a strained 6-membered palladacycle that geometrically favors C7 activation over C2. -
Steric Bulwark: The bulky tert-butyl groups prevent catalyst poisoning and suppress ortho-functionalization on the directing group itself.
-
Removability: The P–N bond is labile under mild hydrolytic conditions, allowing recovery of the free N–H indole.
Application I: C7-Selective C–H Arylation[2][3][4]
This protocol utilizes the N-di-tert-butylphosphinoyl group to direct Pd(II) to the C7 position.
Experimental Workflow Diagram
Caption: Workflow for the installation, utilization, and removal of the phosphinoyl directing group for C7-arylation.
Detailed Protocol: C7-Arylation of Indole
Objective: Synthesis of 7-phenyl-1H-indole from indole.
Step 1: Installation of Directing Group[1]
-
Reagents: Indole (10 mmol), NaH (12 mmol, 60% in oil), Di-tert-butylphosphinic chloride (11 mmol).
-
Solvent: Anhydrous THF (50 mL).
-
Procedure:
-
Suspend NaH in THF at 0°C under Argon.
-
Add Indole portion-wise. Stir for 30 min at RT (gas evolution).
-
Cool to 0°C, add
dropwise. -
Stir at RT for 4 hours. Quench with water, extract with EtOAc.[2]
-
Yield Check: Expect >90% yield of N-(di-tert-butylphosphinoyl)indole.
-
Step 2: Pd-Catalyzed C7-Arylation
Note: This system uses a Pd(II)/Pd(0) cycle where Ag(I) acts as the oxidant to regenerate Pd(II).
| Component | Equiv/Conc | Role |
| Substrate | 1.0 equiv | N-Phosphinoyl Indole |
| Coupling Partner | 1.5 equiv | Iodobenzene (Ph-I) |
| Catalyst | 10 mol% | Pd(OAc)₂ |
| Ligand | 20 mol% | Pyridine or 3-Nitropyridine (Crucial for selectivity) |
| Oxidant/Base | 2.0 equiv | Ag₂CO₃ (Silver Carbonate) |
| Solvent | 0.2 M | tert-Amyl Alcohol or Toluene |
| Temperature | 100–120°C | Sealed tube |
Procedure:
-
Charge a reaction tube with N-phosphinoyl indole (0.5 mmol), Pd(OAc)₂ (11.2 mg), Ag₂CO₃ (275 mg), and ligand.
-
Add solvent (2.5 mL) and Iodobenzene (84 µL).
-
Seal and heat to 110°C for 18–24 hours.
-
Workup: Filter through Celite to remove Ag salts. Concentrate and purify via silica gel chromatography.
-
Critical Control Point: The addition of a pyridine ligand suppresses C2-activation by saturating the coordination sphere, forcing the directing group mechanism.
Step 3: Deprotection[3]
-
Dissolve the C7-arylated product in dioxane/MeOH (1:1).
-
Add concentrated HCl (5 equiv) or TBAF (if silyl-sensitive groups are absent).
-
Heat at 60°C for 2 hours.
-
Neutralize and extract.
Application II: Synthesis of Indolyl Phosphonates (Hirao Coupling)
Indolyl phosphonates (e.g., diethyl 1H-indol-2-ylphosphonate) are valuable bioisosteres for carboxylates. They are synthesized via C–P Cross-Coupling .
Mechanism of C–P Bond Formation
Unlike C–C coupling, C–P coupling (Hirao reaction) involves the oxidative addition of an aryl halide to Pd(0), followed by ligand exchange with a dialkyl phosphite (
Caption: Catalytic cycle for the Hirao coupling of bromoindoles with dialkyl phosphites.
Protocol: C2-Phosphonylation of Indole
Objective: Synthesis of Diethyl (1-methyl-1H-indol-2-yl)phosphonate.
| Component | Specification |
| Substrate | 2-Bromo-1-methylindole (1.0 equiv) |
| Reagent | Diethyl phosphite (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | Toluene or MeCN |
| Temp | 90–100°C |
Step-by-Step:
-
Preparation: In a glovebox or under N₂, combine 2-bromo-1-methylindole (1.0 mmol) and Pd(PPh₃)₄ (58 mg).
-
Addition: Add Toluene (5 mL), Et₃N (280 µL), and Diethyl phosphite (155 µL).
-
Reaction: Heat at 100°C for 12 hours. The solution typically turns black (Pd black precipitation) if the catalyst decomposes, so ensure efficient stirring and inert atmosphere.
-
Purification: The product is polar. Use EtOAc/Hexane gradients (often 50:50 to 100% EtOAc).
Troubleshooting & Optimization
Common Failure Modes
| Problem | Root Cause | Solution |
| C2 vs C7 Selectivity (App I) | Ligand competition | Ensure Pyridine ligand is fresh. Without it, Pd prefers the electron-rich C2/C3 sites via electrophilic palladation. |
| Low Conversion (App I) | Ag passivation | Silver salts can coat the stir bar. Use vigorous stirring or switch to benzoquinone as oxidant (though Ag is superior for C7). |
| Hydrolysis of P-N bond | Moisture sensitivity | The N-phosphinoyl bond is sensitive to acid. Ensure reagents are dry. Store intermediate in a desiccator. |
| Catalyst Death (App II) | Oxidation of Phosphite | Dialkyl phosphites can oxidize to phosphates. Use fresh reagents. |
Safety Note
-
Phosphinic Chlorides: Corrosive and moisture sensitive. Handle in a fume hood.
-
Silver Salts: Toxic and light sensitive. Dispose of heavy metal waste separately.
References
-
Yang, Y., et al. (2016). "Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society.[4][5]
-
Shi, Z., et al. (2015).[5] "Direct C–H Arylation of Indoles and Pyrroles." Chemical Reviews.
-
Hirao, T., et al. (1981). "Novel Synthesis of Phosphonates via Palladium-Catalyzed Coupling." Synthesis.
-
Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry.
-
So, C. M., et al. (2009).[6] "Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling." Organic Letters.
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review Material Safety Data Sheets (MSDS) before handling chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates [organic-chemistry.org]
Application Note & Protocol: A Systematic Approach to Solvent Selection for the Optimal Dissolution of Amino-Indole Phosphonates
Introduction: The Solubility Challenge
Amino-indole phosphonates are structural analogs of amino acids where a carboxylic acid is replaced by a phosphonic acid group.[1] This substitution often imparts unique biological properties, including enzyme inhibition and antimicrobial or anticancer activities.[2][3] The core structure consists of three key moieties, each with distinct physicochemical properties:
-
Indole Ring: A fused bicyclic aromatic system that is inherently hydrophobic and contributes to poor aqueous solubility.[4][5]
-
Amino Group (-NH₂ or substituted): A basic, polar group capable of acting as a hydrogen bond donor and acceptor. Its ionization state is pH-dependent.
-
Phosphonate Group (-PO(OH)₂): A strongly acidic, highly polar group that can form multiple hydrogen bonds and chelate metal ions.[6] It is also ionizable and highly sensitive to pH.[7][8]
The juxtaposition of these hydrophobic and hydrophilic, ionizable groups results in complex solubility behavior that is highly dependent on the chosen solvent system and its properties, such as polarity, hydrogen bonding capacity, and pH. Selecting an appropriate solvent is therefore a critical step in early-stage drug development, impacting everything from in vitro assays to final drug formulation.[9][10][11]
Theoretical Framework for Solvent Selection
Before experimental work begins, theoretical models can provide valuable guidance and reduce the experimental search space.
"Like Dissolves Like" - A Starting Point
This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. Given the amphiphilic nature of amino-indole phosphonates, a single solvent is often insufficient. A mixture of polar and non-polar solvents, or solvents with multiple interaction capabilities, is typically required.
Hansen Solubility Parameters (HSP)
HSP offers a more nuanced approach by deconstructing the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible.[12][13] By calculating the theoretical HSP for a target amino-indole phosphonate (using group contribution methods), one can screen a database of solvents and identify those with the closest HSP values. This method is particularly useful for predicting miscibility and guiding the selection of co-solvents for creating effective binary or ternary systems.[14][15][16]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure alone.[17][18] It calculates the interaction energies between solute and solvent molecules on a quantum mechanical level, providing a highly predictive tool for screening a wide range of solvents and solvent mixtures.[19][20] This method can be particularly advantageous in early discovery when only small amounts of the compound are available.[21]
A Systematic Workflow for Solvent Screening
A multi-step, systematic approach is essential for efficiently identifying the optimal solvent system. This workflow progresses from broad, qualitative screening to precise, quantitative measurements.
Caption: Systematic workflow for solvent selection.
Experimental Protocols
The following are detailed protocols for key experimental stages. It is crucial to perform all experiments at a controlled temperature, as solubility is temperature-dependent.
Protocol I: High-Throughput Qualitative Solubility Screening
This protocol is designed for rapid, initial screening of a wide range of solvents using minimal compound.
Objective: To quickly identify a shortlist of promising solvents for further quantitative analysis.
Materials:
-
Amino-indole phosphonate (solid powder)
-
96-well microtiter plates (glass or compatible polymer)
-
A diverse panel of solvents (see Table 1 for suggestions)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of turbidity measurements[22]
Procedure:
-
Compound Dispensing: Add a small, consistent amount (e.g., 1-2 mg) of the solid amino-indole phosphonate to each well of the 96-well plate.
-
Solvent Addition: Using a multichannel pipette, add a fixed volume (e.g., 200 µL) of a different selected solvent to each well. Include replicates for key solvents.
-
Equilibration: Seal the plate and place it on a plate shaker. Agitate at a consistent speed (e.g., 300 RPM) at a controlled temperature for 1-2 hours.
-
Visual Assessment: After shaking, let the plate stand for 15 minutes to allow any undissolved solid to settle. Visually inspect each well against a dark background. Classify solubility as:
-
Freely Soluble: Clear solution, no visible particles.
-
Partially Soluble: Hazy or cloudy solution, some visible particles.
-
Insoluble: Majority of compound remains as solid precipitate.
-
-
Instrumental Analysis (Optional): For a more objective measure, read the plate using a nephelometer to quantify the amount of scattered light, which correlates with undissolved particles.[22]
-
Data Analysis: Rank the solvents based on their ability to dissolve the compound. Select the top 5-10 solvents for quantitative analysis.
Protocol II: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[23][24]
Objective: To accurately quantify the saturation solubility of the amino-indole phosphonate in promising solvents.
Materials:
-
Amino-indole phosphonate (solid powder)
-
Selected solvents from Protocol I
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium.[25] A good starting point is 10-20 mg.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Shake at a constant speed for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[24][25]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow solids to sediment.[23]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.
Data Presentation and Interpretation
Organizing the screening data in a clear, tabular format is crucial for comparison and decision-making.
Table 1: Example Solvent Screening Data for a Hypothetical Amino-Indole Phosphonate
| Solvent Class | Solvent | Polarity Index | Hansen (δd, δp, δh) | Qualitative Result (Protocol I) | Equilibrium Solubility (mg/mL @ 25°C) (Protocol II) |
| Protic | Water (pH 7.0) | 10.2 | (15.5, 16.0, 42.3) | Insoluble | < 0.01 |
| Methanol | 5.1 | (15.1, 12.3, 22.3) | Partially Soluble | 1.5 ± 0.2 | |
| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Partially Soluble | 0.8 ± 0.1 | |
| Isopropanol | 3.9 | (15.8, 6.1, 16.4) | Insoluble | 0.2 ± 0.05 | |
| Aprotic Polar | DMSO | 7.2 | (18.4, 16.4, 10.2) | Freely Soluble | 150 ± 12 |
| DMF | 6.4 | (17.4, 13.7, 11.3) | Freely Soluble | 125 ± 9 | |
| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | Partially Soluble | 2.3 ± 0.4 | |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | Insoluble | 0.5 ± 0.1 | |
| Aprotic Non-Polar | Toluene | 2.4 | (18.0, 1.4, 2.0) | Insoluble | < 0.01 |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Insoluble | 0.1 ± 0.02 | |
| Ethers | THF | 4.0 | (16.8, 5.7, 8.0) | Insoluble | 0.4 ± 0.1 |
Note: Hansen parameter values are examples and should be sourced from reliable databases.
The Critical Role of pH
For amino-indole phosphonates, pH is arguably the most critical factor influencing aqueous solubility.
-
Amino Group: At low pH (acidic), the amino group will be protonated (-NH₃⁺), increasing polarity and favoring dissolution in polar protic solvents.
-
Phosphonate Group: At high pH (basic), the phosphonic acid group will be deprotonated (-PO₃²⁻), dramatically increasing its polarity and aqueous solubility.
The pH at which the molecule has the lowest solubility is its isoelectric point (pI). It is essential to perform solubility studies across a range of pH values using appropriate buffers, as the ionization state directly impacts the solute-solvent interactions.[7][8][26]
Conclusion
The selection of an optimal solvent for amino-indole phosphonates is a complex but manageable task that requires a systematic, multi-faceted approach. By combining theoretical prediction models like HSP and COSMO-RS with a phased experimental workflow that moves from high-throughput screening to precise equilibrium solubility measurements, researchers can efficiently navigate the challenges posed by these structurally complex molecules. Special attention must be paid to the influence of pH, as the ionizable nature of the amino and phosphonate groups dominates their solubility profile in aqueous and semi-aqueous systems. The protocols and strategies outlined in this guide provide a robust framework for achieving reliable and optimal dissolution, a foundational step for successful drug development.
References
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]
- Abdel-Halim, M., & El-Nassan, H. B. (2019). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool.
- Editorial. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Austin Journal of Analytical and Pharmaceutical Chemistry, 10(3), 1169.
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Theoretical and Computational Chemistry Series (No. 10, pp. 119-141). Royal Society of Chemistry.
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
- Li, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 929-940.
- Hansen, C. M. (2025). Hansen solubility parameter: Significance and symbolism. In book: Hansen Solubility Parameters (pp. 1-10).
- Palmelund, H., et al. (2020). The experimental solubility and COSMO-RS predicted solubility in DES relative to water. International Journal of Pharmaceutics, 586, 119561.
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
- Seiler, K. P., et al. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(7), 1658-1661.
- Di Martino, M., et al. (2025). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Sustainable Chemistry & Engineering.
- G. M. et al. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. International Journal of Pharmaceutical Sciences and Research, 8(9), 3733-3740.
- HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Pharmacopeial Forum.
-
Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]
-
Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]
- Greenhalgh, D. J., et al. (2011). Hansen solubility parameter as a tool to predict cocrystal formation. International Journal of Pharmaceutics, 407(1-2), 63-71.
- Shinde, S., et al. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation. Journal of Drug Delivery and Therapeutics, 15(5), 110-117.
- Taygerly, J. P., et al. (2024).
- Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568.
- Garakani, A., et al. (2025). Solvent selection for pharmaceuticals. Current Opinion in Green and Sustainable Chemistry, 48, 100957.
-
Solubility of Things. (n.d.). 2,3-Dimethylindole. Retrieved from [Link]
- Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Kumar, D., et al. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 33(8), 1-14.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Al-Abbas, Z. R., et al. (2025). Effect of pH and scale inhibitor concentration on phosphonate–carbonate interaction. Journal of Petroleum Science and Engineering, 251, 114678.
-
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]
- Keglevich, G., & Rimanóczi, É. (2021).
- Asano, Y., & Kato, Y. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S.
- Sherris, R. E., & Marrs, P. J. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry.
- van der Sande, F. M., et al. (2019). Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study. PLoS One, 14(3), e0213702.
-
Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
- Gholap, S. S., & Török, B. (2022).
- Kafarski, P., & Lejczak, B. (2011). Phosphonates: Their Natural Occurrence and Physiological Role.
- Wzorek, A., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 25(18), 4242.
- Găină, L. I., et al. (2026).
-
Wikipedia. (n.d.). Aminophosphonate. Retrieved from [Link]
Sources
- 1. Aminophosphonate - Wikipedia [en.wikipedia.org]
- 2. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rjpls.org [rjpls.org]
- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hansen solubility parameter as a tool to predict cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. zenodo.org [zenodo.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scm.com [scm.com]
- 20. researchgate.net [researchgate.net]
- 21. approcess.com [approcess.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 26. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
Troubleshooting & Optimization
Preventing oxidation of the 4-amino group in indole derivatives
Technical Support Center: Indole Chemistry Division Subject: Stabilization and Handling of 4-Aminoindole Derivatives Ticket ID: IND-04-OX-PREV Support Tier: Senior Application Scientist
Welcome to the Technical Support Center
You are accessing this guide because you have likely encountered the "Black Tar" phenomenon: a pristine white batch of 4-aminoindole turning into an intractable dark purple or black gum within minutes of air exposure.
This is not a failure of your synthetic skill; it is a fundamental property of the molecule. The 4-aminoindole scaffold is exceptionally electron-rich, making it a prime candidate for rapid oxidative polymerization (similar to p-phenylenediamine). This guide provides the mechanistic understanding and field-proven protocols to stabilize this motif during synthesis, purification, and storage.
Module 1: The "Why" – Mechanism of Degradation
User Question: "I synthesized 4-aminoindole by reducing a nitro precursor. It looked clean by TLC, but by the time I rotavapped the solvent, it was black. What is happening?"
Technical Analysis: The 4-amino group significantly increases the electron density of the indole ring (HOMO energy elevation). In the presence of atmospheric oxygen, the molecule undergoes a Single Electron Transfer (SET) process, generating a radical cation. Unlike stable anilines, the indole core allows this radical to delocalize, facilitating rapid coupling at the C3, C7, or Nitrogen positions, leading to extended conjugated networks (melanin-like polymers).
Visualization: The Oxidative Cascade
Figure 1: The oxidative degradation pathway of 4-aminoindole. Intervention must occur at the "Free Base" stage before radical formation.
Module 2: Synthesis & Isolation Strategy
User Question: "How do I isolate the free base without it degrading?"
Technical Recommendation: Do not isolate the free base. Unless absolutely necessary for the next step, you should convert the 4-aminoindole into a stable salt or a protected derivative in situ.
Comparison of Stabilization Strategies
| Strategy | Stability | Reversibility | Recommended Scenario |
| HCl Salt | High | Excellent (Base wash) | Long-term storage; Solid handling. |
| Boc-Protection | Very High | Good (TFA/HCl) | Multistep synthesis; Purification on silica. |
| Acetylation | High | Poor (Harsh hydrolysis) | Permanent modification; SAR studies. |
| Inert Oil | Low | N/A | Immediate use only ( < 1 hour). |
Protocol A: The "In-Situ" Protection (Recommended)
Use this if you are reducing a 4-nitroindole precursor.
-
Reduction: Perform the reduction of 4-nitroindole (e.g., H₂/Pd-C or Fe/NH₄Cl) in a solvent compatible with the protecting group (e.g., Methanol or Ethanol).
-
Add Reagent: Once the nitro group is consumed (monitor by TLC), do not work up . Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and Triethylamine (1.5 equiv) directly to the reaction mixture.
-
Stir: Stir under Argon for 2-4 hours.
-
Workup: Filter off the catalyst. The resulting N-Boc-4-aminoindole is significantly more stable and can be purified by standard chromatography.
Protocol B: Hydrochloride Salt Formation
Use this if you need the free amine later.
-
Extraction: Perform a rapid extraction of the crude reduction mixture with degassed Ethyl Acetate/Brine.
-
Drying: Dry organic layer over Na₂SO₄ (minimize time).
-
Precipitation: Transfer to a flask under Argon. Add 4M HCl in Dioxane (or bubble HCl gas) dropwise at 0°C.
-
Filtration: A precipitate will form immediately. Filter rapidly under a blanket of Argon.
-
Wash: Wash the solid with dry Ether (Et₂O) to remove colored impurities.
-
Result: The 4-aminoindole hydrochloride salt is a stable, off-white solid that can be stored at -20°C.
Module 3: Purification Troubleshooting
User Question: "My compound streaks on the silica column and comes out purple. I lost 50% of my mass."
Technical Analysis: Standard silica gel is slightly acidic (pH 6.5–7.0) and contains active silanol groups and trace metal impurities (Iron) that catalyze single-electron oxidation. For electron-rich indoles, silica acts as a solid-phase oxidant.
Protocol C: Preparation of "Deactivated" Silica Gel
You must neutralize the acidic sites on the silica before introducing your compound.
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 3:1) and add 1% Triethylamine (TEA) or 1% NH₄OH .
-
Slurry Packing: Slurry the silica gel in this basic eluent.
-
Column Conditioning: Pour the column and flush with at least 2 column volumes of the basic eluent. This caps the active silanols with ammonium species.
-
Loading: Dissolve your crude amine in a minimum amount of degassed DCM (containing 0.5% TEA) and load.
-
Elution: Run the column using the TEA-doped eluent.
-
Note: The TEA prevents protonation of the amino group, keeping it from sticking to the silica, while the basic environment suppresses radical cation formation.
-
Module 4: Storage & Handling FAQs
Q: Can I store 4-aminoindole in DMSO solution for biological assays? A: Yes, but with strict caveats.
-
Solvent: Use anhydrous, deoxygenated DMSO.
-
Additives: Add an antioxidant such as Ascorbic Acid (1 mM) or BHT (0.1%) to the stock solution.
-
Temperature: Store at -80°C.
-
Freeze/Thaw: Minimize cycles. Aliquot into single-use vials.
Q: My sample is already black. Is it ruined? A: Not necessarily. The black color is often due to a small percentage (<5%) of highly colored polymeric impurities (melanin-like) coating the crystals.
-
Rescue: Dissolve the black solid in degassed dilute HCl. The polymer is often insoluble in acid. Filter the black solids. Neutralize the filtrate rapidly and extract/re-precipitate as the salt (Protocol B).
References
-
Sigma-Aldrich. 4-Aminoindole Product Safety & Handling. Safety Data Sheet (SDS).[1] Available at:
-
Sundberg, R. J. (1996). The Chemistry of Indoles.[2][3][4][5] Academic Press. (Foundational text on indole reactivity and electron density at C4).
-
Xue, J., et al. (2022).[5] "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl." Atmospheric Chemistry and Physics, 22, 11543–11555.[5] Available at: (Mechanistic evidence of indole radical formation and oxidation pathways).
-
Rkein, B., et al. (2021).[3] "Reactivity of 3-nitroindoles with electron-rich species." Chem. Commun., 57, 27-44.[3] Available at: (Context on electron-rich indole handling).
-
Lab Pro Inc. 4-Aminoindole Storage and Handling Guidelines. Available at:
Sources
- 1. 4-Aminoindole | 5192-23-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of 3-nitroindoles with electron-rich species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
Optimizing column chromatography conditions for indole phosphonates
Topic: Optimizing Column Chromatography Conditions Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Double Trouble" of Indole Phosphonates
Welcome to the technical support center. As a Senior Application Scientist, I understand the unique frustration of purifying indole phosphonates. You are dealing with a molecule that possesses two conflicting chemical personalities:
-
The Indole Core: Electron-rich and acid-sensitive. It is prone to oxidative dimerization and polymerization ("tarring") when exposed to the acidic surface of standard silica gel (
).[1] -
The Phosphonate Group (
): A strong hydrogen-bond acceptor. It interacts aggressively with free silanols ( ), leading to severe peak tailing and potential irreversible adsorption.
This guide provides self-validating protocols to neutralize these threats and achieve high-purity isolation.
Module 1: Troubleshooting Common Failures
Q: My product band streaks/tails significantly, and I am losing mass. Why?
Diagnosis: This is the classic "Phosphonate Drag." The phosphoryl oxygen acts as a Lewis base, hydrogen-bonding to the acidic protons of the silica silanols. This non-specific interaction delays elution and widens the peak, often causing it to overlap with impurities.
The Fix: You must block the silanol sites using a mobile phase modifier.[2]
-
Standard Protocol: Add 1% to 3% Triethylamine (TEA) to your mobile phase.[2] TEA is basic enough to deprotonate/block the silanols but volatile enough to be removed in vacuo.
-
Alternative: If TEA interferes with downstream assays, use 1% Acetic Acid (only if your indole is proven acid-stable, which is rare) or switch to Neutral Alumina .
Q: The column turned red/brown during the run, and my yield is low.
Diagnosis: Acid-catalyzed decomposition. Standard silica gel is weakly acidic (pH ~5-6 in aqueous suspension). This acidity catalyzes the oxidative coupling of the indole ring, forming colored oligomers (often bis-indolyl species) that stay on the baseline.
The Fix: You must neutralize the stationary phase before the run.
-
Protocol: Pre-treat the silica column with a TEA-wash (see Protocol A below).
-
Validation: Run a 2D TLC. Spot your compound, let the plate sit for 30 minutes, then run it. If the spot degrades or turns brown on the baseline compared to a fresh spot, silica acidity is the culprit.
Q: My compound is stuck at the baseline even with 100% Ethyl Acetate.
Diagnosis: Polarity mismatch. Phosphonates are significantly more polar than their non-phosphorylated precursors. The Fix: Switch solvent systems.
-
DCM/MeOH: Move to Dichloromethane (DCM) with 1-10% Methanol.
-
Reverse Phase: If >10% MeOH is required in DCM, silica gel dissolution becomes a risk. Switch to C18 (Reverse Phase) chromatography.
Module 2: Experimental Protocols
Protocol A: Column Neutralization (The "TEA Wash")
Use this for acid-sensitive indoles.
-
Pack the column with standard silica gel using your starting non-polar solvent (e.g., Hexane or DCM).
-
Flush the column with 3 Column Volumes (CV) of mobile phase containing 5% Triethylamine (TEA) .
-
Equilibrate by flushing with 2 CVs of your starting mobile phase (containing 1% TEA to maintain neutrality).
-
Load your sample.
-
Run the gradient with 1% TEA maintained in both Solvent A and Solvent B.
Protocol B: Solubility & Loading Strategies
Indole phosphonates often exhibit poor solubility in non-polar solvents, making liquid loading difficult.
| Loading Method | When to Use | Technical Note |
| Liquid Load (DCM) | High solubility | Keep volume <2% of column volume to prevent band broadening. |
| Dry Load (Silica) | Low solubility | Dissolve sample in MeOH/DCM, mix with silica (1:3 ratio), and rotovap to a free-flowing powder. Load this powder on top of the packed column. |
| Dry Load (Celite) | "Sticky" compounds | Celite is inert and has less surface area than silica, reducing irreversible adsorption at the injection point. |
Module 3: Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting the correct stationary phase and troubleshooting conditions.
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing chromatographic failures based on TLC behavior.
Figure 2: The Neutralization Workflow
Caption: Step-by-step protocol for neutralizing silica gel columns to prevent indole degradation.
Module 4: Advanced Optimization (FAQs)
Q: Can I use Alumina instead of Silica?
A: Yes. If the "TEA Wash" (Protocol A) fails to stop decomposition, switch to Neutral Alumina (Brockmann Grade III) .
-
Why: Alumina is less acidic than silica.
-
Trade-off: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column or a shallower gradient to achieve the same separation.
Q: My phosphonate is water-soluble. Flash chromatography isn't working.
A: For highly polar or ionic phosphonates, Normal Phase (Silica) is inappropriate.
-
Solution: Use Reverse Phase (C18) Flash Chromatography .
-
Mobile Phase: Water/Acetonitrile (or Water/Methanol).
-
Buffer: Use 0.1% Formic Acid (if stable) or 10mM Ammonium Bicarbonate (pH 8-9) to ensure the indole remains neutral and the phosphonate ionization is controlled.
Q: Are there alternatives to chromatography?
A: Yes. "Fatty" phosphonates (with long alkyl chains) or specific salts can sometimes be crystallized.
-
Expert Tip: Try forming the Cyclohexylamine salt . Dissolve your crude phosphonate in ethanol/acetone and add cyclohexylamine. The resulting salt often precipitates, leaving impurities in the mother liquor [4].
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Indole Compounds by Column Chromatography.[1][2][3] Retrieved from 2
-
Biotage. (n.d.). Successful Flash Chromatography: Normal Phase vs. Reversed Phase. Retrieved from 4
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 5
-
ResearchGate Community Discussion. (2013). Experience with purification/crystallisation of phosphonic acids. Retrieved from 6
-
Organic Syntheses. (2005). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[7] Org.[3][8] Synth. 2005, 82, 147. Retrieved from 7
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the phosphonation of amino-indoles
Topic: Minimizing Side Reactions During the Phosphonation of Amino-Indoles Role: Senior Application Scientist Status: Active | Ticket ID: PHOS-IND-001
Mission Statement
Welcome to the Phospho-Indole Technical Support Center. You are likely here because the phosphonation of amino-indoles is deceivingly complex. The electron-rich indole core, combined with a nucleophilic amino group, creates a "perfect storm" for oxidative dimerization, catalyst poisoning, and regioselectivity errors.
This guide is not a textbook; it is a troubleshooting engine designed to diagnose your failing reactions and provide self-validating protocols to fix them.
Module 1: Critical Troubleshooting (FAQs)
Issue 1: "My reaction mixture turns black/tarry within minutes, and I see no product."
Diagnosis: Oxidative Polymerization (The "Indole Death Spiral"). Technical Insight: Amino-indoles are significantly more electron-rich than standard indoles. In the presence of oxidants required for C-H activation (e.g., Ag(I), Mn(III), or Cu(II)), the amino group facilitates the formation of radical cations that rapidly polymerize or dimerize (forming indigo-like dyes) rather than accepting the phosphonyl radical.
Corrective Action:
-
Mandatory Protection: You cannot leave the exocyclic amino group free. Protect it with an electron-withdrawing group (EWG) such as Acetyl (Ac), Boc, or Tosyl (Ts). This lowers the HOMO energy of the indole ring, making it less susceptible to non-specific oxidation while still allowing radical attack.
-
Switch Oxidants: If using Mn(OAc)₃, switch to a milder Silver(I) system (e.g., AgNO₃). Mn(III) is a single-electron transfer (SET) agent that is often too aggressive for unprotected amino-indoles.
Issue 2: "I am getting N-phosphorylation instead of C3-phosphorylation."
Diagnosis: Kinetic vs. Thermodynamic Control Failure. Technical Insight: The indole nitrogen (N1) is the most acidic site (pKa ~16), while C3 is the most nucleophilic carbon. Under basic conditions (e.g., using NaH or strong alkoxides), you will exclusively form the N-phosphonate (N-P bond). To achieve C-P bond formation, you must operate under radical or electrophilic conditions, not nucleophilic substitution conditions.
Corrective Action:
-
Eliminate Strong Bases: Remove NaH or KOtBu.
-
Use Radical Pathways: Employ a Silver-catalyzed oxidative decarboxylation or direct dehydrogenative coupling. Radical species (•P(O)(OR)₂) are electrophilic and have a high affinity for the C3 position of the indole.
-
Block N1: If C3 selectivity remains poor, methylate or protect the N1 position. However, a radical mechanism usually favors C3 even with free N-H.
Issue 3: "The reaction stalls at 10-20% conversion using Palladium catalysts."
Diagnosis: Catalyst Poisoning (The "Amine Sponge" Effect). Technical Insight: Free amino groups (–NH₂) are potent sigma-donors. They coordinate tightly to Pd(II) centers, displacing the labile ligands required for the catalytic cycle (C-H activation). This shuts down the catalytic turnover.
Corrective Action:
-
Lewis Acid Additives: Add 20 mol% of a Lewis acid (e.g., Zn(OTf)₂) to bind the amine reversibly.
-
The "Gold" Standard: Abandon Pd for this specific substrate class and move to Silver (Ag) catalysis, which is less susceptible to amine poisoning in radical manifolds.
Module 2: Decision Logic & Workflow
The following decision tree helps you select the correct synthetic strategy based on your specific amino-indole substrate.
Figure 1: Strategic decision tree for selecting the optimal phosphonation pathway based on substrate protection and regioselectivity requirements.
Module 3: The "Gold Standard" Protocol
Method: Silver-Catalyzed C-H Phosphonation of N-Protected Amino-Indoles. Why this method? Unlike Palladium, Silver (Ag) initiates a radical mechanism that is highly selective for the C3 position and tolerates steric bulk. It avoids the harsh bases that cause N-phosphonation and minimizes the risk of polymerizing the electron-rich amino-indole core.
Reagents & Setup
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | N-Boc-5-aminoindole (or similar) |
| Phosphorus Source | 2.0 equiv | Diethyl phosphite (or Diarylphosphine oxide) |
| Catalyst/Oxidant | 0.2 - 0.5 equiv | AgNO₃ (Silver Nitrate) |
| Co-Oxidant | 2.0 equiv | K₂S₂O₈ (Potassium Persulfate) |
| Solvent | 0.1 M | CH₃CN / H₂O (1:1 mixture) |
| Temperature | 60°C | Controlled heating |
Step-by-Step Execution
-
Protection Check: Ensure your amino-indole is N-protected (e.g., N-Boc-5-aminoindole). Do not skip this.
-
Catalyst Pre-mix: In a reaction tube, dissolve AgNO₃ (0.2 equiv) in the water fraction of the solvent.
-
Reagent Addition: Add the protected indole (1.0 equiv) and the H-phosphonate/phosphine oxide (2.0 equiv) dissolved in Acetonitrile.
-
Initiation: Add K₂S₂O₈ (2.0 equiv) in one portion.
-
Reaction: Seal the tube and heat to 60°C. Stir vigorously.
-
Checkpoint: The reaction should remain a turbid suspension. If it turns pitch black instantly, reduce temperature to 40°C.
-
-
Workup: After 4-12 hours (monitor by TLC), dilute with Ethyl Acetate. Wash with sat. NaHCO₃ to remove acidic byproducts.
-
Purification: Silica gel chromatography. Note: Phosphonates are polar; use a gradient of Hexane:EtOAc (up to 100% EtOAc) or DCM:MeOH (95:5).
Module 4: Mechanistic Validation
Understanding why this works prevents future errors. The Silver-catalyzed pathway operates via a radical mechanism, distinct from Pd-catalyzed C-H activation.
Figure 2: The Silver(I)/Persulfate catalytic cycle. Note that Ag(II) generates the key phosphonyl radical which attacks the electron-rich C3 position.
References
-
Silver-Catalyzed Radical Phosphonation
- Yang, X., et al. (2018). "Silver-Catalyzed Radical Arylphosphorylation of Unactivated Alkenes: Synthesis of 3-Phosphonoalkyl Indolines." The Journal of Organic Chemistry.
-
Source:
-
Manganese(III)
-
Mishra, A., et al. (2019).[1] "Mn(III)-Mediated C–H Phosphorylation of Indazoles with Dialkyl Phosphites." ACS Omega.
-
Source:
-
-
Palladium-Catalyzed C-H Activation
-
Lynam, J. M., et al. (2013). "On Water, Phosphine-Free Palladium-Catalyzed Room Temperature C–H Arylation of Indoles." Chemistry – A European Journal.[2]
-
Source:
-
-
Regioselectivity in Indole Functionalization
- Gribble, G. W., et al. (2022). "Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles." Beilstein Journal of Organic Chemistry.
-
Source:
Sources
Technical Support Center: Enhancing the Stability of Diethyl Phosphonate Esters Under Basic Conditions
Introduction for the Researcher
Diethyl phosphonate esters are indispensable reagents in modern organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction, and serve as crucial intermediates in the development of pharmaceuticals and agrochemicals. Their utility, however, is often challenged by their inherent susceptibility to hydrolysis under both acidic and, particularly, basic conditions.[1][2] This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to help you navigate the challenges of working with these powerful, yet sensitive, molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of diethyl phosphonate ester degradation in the presence of a base?
A1: The primary degradation pathway is base-catalyzed hydrolysis.[1] The hydroxide ion (OH⁻) or another basic nucleophile directly attacks the electrophilic phosphorus atom of the P=O bond. This forms a high-energy, pentacoordinate intermediate. The intermediate then collapses, cleaving one of the P-O-C ester bonds and eliminating an ethoxide anion to form the corresponding ethyl phosphonate monoester. In the presence of excess base, this process can repeat to yield the fully hydrolyzed phosphonic acid.[2][3]
Q2: I am using a non-aqueous base like Sodium Hydride (NaH) or LHMDS. Why am I still seeing hydrolysis or low yields?
A2: This is a common and critical issue. While you are using a non-aqueous base, several factors can still lead to hydrolysis:
-
Trace Water: The most frequent culprit is residual water in your solvent, glassware, or starting materials. Strong bases are highly hygroscopic and will readily react with any available water to generate hydroxide ions in situ, which then initiate hydrolysis.
-
Base Nucleophilicity: While bases like Lithium Hexamethyldisilazide (LHMDS) are considered non-nucleophilic, others like Sodium Ethoxide or even Butyllithium (BuLi) can act as nucleophiles, attacking the phosphorus center and leading to side reactions or transesterification.[4]
-
Elevated Temperatures: Many base-mediated reactions are exothermic. If the temperature is not strictly controlled (e.g., maintained at -78°C), the increased thermal energy can accelerate the rate of hydrolysis, even with trace amounts of water.[5]
Q3: Which factors have the greatest impact on the rate of base-catalyzed hydrolysis?
A3: The stability of a diethyl phosphonate ester is not absolute and is influenced by several key factors:
-
pH / Base Strength: The rate of hydrolysis is directly dependent on the concentration and strength of the base.[2][5]
-
Temperature: Like most reactions, the rate of hydrolysis increases significantly with temperature.[5] An experiment that is stable at 0°C may degrade rapidly at room temperature.
-
Steric Hindrance: Increased steric bulk around the phosphorus center can physically block the approach of a nucleophile, thereby decreasing the rate of hydrolysis.[3][5] For example, a diisopropyl phosphonate ester is generally more stable to hydrolysis than a diethyl phosphonate ester.[2][3]
-
Electronic Effects: Electron-withdrawing groups attached to the carbon of the C-P bond make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, increasing the hydrolysis rate.[3][5]
Q4: Are there milder, non-hydrolytic methods to cleave diethyl phosphonate esters to the phosphonic acid?
A4: Yes. When the goal is de-esterification rather than an in-situ reaction, harsh basic hydrolysis can be avoided. The most common and effective method is the McKenna reaction , which utilizes bromotrimethylsilane (TMSBr).[6][7] This reaction proceeds under neutral, anhydrous conditions. The TMSBr reacts with the ester to form a bis-trimethylsilyl ester intermediate, which is then gently hydrolyzed with methanol or water during work-up to yield the final phosphonic acid.[7] This method is compatible with many functional groups that are sensitive to strong acids or bases.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Significant Product Loss During Aqueous Work-up
-
Observation: You run a reaction using a strong base (e.g., NaH, LDA). The reaction appears successful by TLC or LCMS, but after quenching with water and performing an aqueous extraction, your yield is dramatically lower than expected.
-
Root Cause: The reaction mixture is still highly basic when you add water. This creates an ideal environment for rapid hydrolysis of your desired product as it is being extracted.
-
Solution: Before adding water or brine, neutralize the reaction mixture while it is still cold.
-
Protocol: At the end of the reaction, while maintaining a low temperature (e.g., -78°C or 0°C), add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the pH of the mixture is approximately 7. This quenches the excess base without creating the harsh conditions of a direct water quench. Only after neutralization should you proceed with warming the mixture and performing the extraction.[5]
-
Issue 2: Degradation of Product on a Silica Gel Column
-
Observation: Your crude product appears clean by ¹H or ³¹P NMR, but after purification by column chromatography, you observe new, more polar impurities corresponding to the hydrolyzed phosphonic acid or monoester.
-
Root Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains surface silanol groups and bound water, which can catalyze the hydrolysis of sensitive phosphonate esters.[5]
-
Solution: Use deactivated or buffered silica gel for your purification.
-
Protocol: Prepare a slurry of silica gel in your desired solvent system (e.g., hexane/ethyl acetate). Add 1-2% triethylamine (Et₃N) by volume relative to the solvent. Mix thoroughly and pack the column with this slurry. The triethylamine will neutralize the acidic sites on the silica surface, preventing on-column degradation.[5] Alternatively, consider other purification methods like crystallization or preparative HPLC with a buffered mobile phase.
-
Issue 3: Low or No Activity of a Phosphonate Prodrug in Cell-Based Assays
-
Observation: A diethyl phosphonate ester designed as a cell-permeable prodrug shows lower than expected or no biological activity.
-
Root Cause: The prodrug may be unstable in the cell culture medium (typically buffered at pH ~7.4 and kept at 37°C) and could be hydrolyzing to the charged, cell-impermeable phosphonic acid before it can enter the cells.[5] Additionally, esterase enzymes present in serum-containing media can significantly accelerate this degradation.[2][5]
-
Solution: Perform a stability study of your compound directly in the cell culture medium.
-
Protocol: Dissolve your compound in the complete cell culture medium (including serum, if used) at the final assay concentration. Incubate the solution under assay conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the medium, quench any enzymatic activity (e.g., by adding an excess of cold acetonitrile), and analyze the sample by HPLC or LCMS to quantify the remaining parent compound and the appearance of the hydrolyzed acid.[5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low product yield.
Protocols for Enhancing Stability
Protocol 1: General Procedure for Base-Mediated Reactions
This protocol for a Horner-Wadsworth-Emmons type reaction minimizes the risk of hydrolysis.
-
Preparation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF, distilled over sodium/benzophenone).
-
Reaction Setup: Dissolve the diethyl phosphonate ester in anhydrous THF under an inert atmosphere (Nitrogen or Argon) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add a non-nucleophilic base, such as LHMDS (1.05 equivalents), dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78°C to allow for complete anion formation.
-
Electrophile Addition: Add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF dropwise, again maintaining the temperature at -78°C.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and monitor its progress by TLC or LCMS. Let the reaction warm slowly only if necessary.
-
Quenching: Once the reaction is complete, quench by following Protocol 2.
Protocol 2: Hydrolysis-Safe Work-up Procedure
-
Cooling: Ensure the reaction mixture from Protocol 1 is cooled to -78°C or 0°C.
-
Neutralization: While stirring vigorously, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Monitor the pH of the aqueous layer periodically by spotting a small amount onto pH paper. Continue adding until the pH is ~7.
-
Warming & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and an appropriate organic solvent (e.g., ethyl acetate), and proceed with standard liquid-liquid extraction.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Mechanism of Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed hydrolysis of a diethyl phosphonate ester.
Data Summary: Factors Influencing Stability
| Factor | Impact on Stability | Recommended Strategy for Enhancement |
| pH | Highly susceptible to hydrolysis at pH > 8. Maximum stability near neutral pH.[5] | Maintain reaction pH as low as possible. Neutralize to pH ~7 before aqueous work-up. |
| Temperature | Rate of hydrolysis increases significantly with temperature.[5] | Conduct base-mediated reactions at low temperatures (-78°C to 0°C). Store compounds in a cool, dry place. |
| Steric Hindrance | Bulky groups near the phosphorus center hinder nucleophilic attack, increasing stability.[2][3][5] | If synthetically feasible, consider using diisopropyl or di-tert-butyl phosphonate esters for increased stability. |
| Electronic Effects | Electron-withdrawing groups on the P-alkyl chain increase the rate of hydrolysis.[3][5] | Be aware of increased sensitivity. Use milder conditions and shorter reaction times for these substrates. |
| Enzymes | Esterases present in biological media (e.g., cell culture) can rapidly hydrolyze esters.[5] | Test compound stability directly in the relevant biological matrix. Consider ester groups known to be more resistant to enzymatic cleavage. |
References
- Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions. Benchchem.
-
Phosphonate - Wikipedia. Wikipedia. Available from: [Link]
-
Abbas, K. A., & Cook, R. D. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(19), 3740-3747. Available from: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available from: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available from: [Link]
-
Goujon, J. Y., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306-2341. Available from: [Link]
-
Reddit discussion on hydrolysis of phosphoric acid esters. Reddit. (2024). Available from: [Link]
-
Reddit discussion on protective groups for phosphonate esters. Reddit. (2024). Available from: [Link]
- Campbell, D. A. (1995). Methods for the synthesis of phosphonate esters. U.S. Patent No. 5,359,115. Google Patents.
-
PHOSPHONATE ESTER. Ataman Kimya. Available from: [Link]
- Kocienski, P. J. (2005). Chapter 7 Phosphate Protecting Groups. In Protecting Groups (3rd ed.). Thieme.
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. Available from: [Link]
-
Diethyl ethylphosphonate. PubChem, National Institutes of Health. Available from: [Link]
-
Sobkowski, M., et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry, 18(21), 2776-2803. ResearchGate. Available from: [Link]
-
De Decker, R., et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(15), 4983. Available from: [Link]
-
Głowacka, I. E., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1475-1482. Available from: [Link]
- Application Notes and Protocols for the Use of Diethyl 10-bromodecylphosphonate in Solid-Phase Synthesis. Benchchem. (2025).
-
Donahue, S. L., & Anderson, J. C. (2014). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 10, 2038-2046. Available from: [Link]
-
Abrunhosa-Thomas, I., Sellers, C. E., & Montchamp, J. L. (2007). Alkylation of H-Phosphinate Esters under Basic Conditions. The Journal of Organic Chemistry, 72(8), 2851-2856. Available from: [Link]
-
Diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkylation of H-Phosphinate Esters under Basic Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
Technical Support Center: Indole C-6 Functionalization
Topic: Overcoming Steric Hindrance & Remote Selectivity at the Indole C-6 Position
Welcome to the Advanced Heterocycle Support Desk
Ticket Status: OPEN Priority: HIGH (Blocker in SAR/Lead Opt) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Issue Overview: Accessing the C-6 position of the indole core is historically classified as a "remote functionalization" challenge.[1] Unlike the electron-rich C-3 (susceptible to electrophilic attack) or the acidic C-2 (accessible via lithiation), the benzenoid ring (C-4 to C-7) is electronically deactivated and sterically shielded by the pyrrole ring fusion.
When steric hindrance is introduced—either by pre-existing substituents at C-5/C-7 or by the bulk of the incoming coupling partner—standard protocols (e.g., Pd(PPh3)4) fail. This guide provides three "Tier 3" troubleshooting protocols designed to bypass these specific steric and electronic barriers.
Module 1: The "Crowded Coupling" Protocol (Suzuki-Miyaura)
Scenario: You have a halogen handle at C-6 (e.g., 6-bromoindole), but cross-coupling fails or stalls due to steric bulk on the coupling partner or adjacent substituents (C-5/C-7).
The Mechanistic Fix: Dialkylbiarylphosphine Ligands
Standard phosphines (PPh3, dppf) lack the steric bulk required to force reductive elimination in crowded systems. To overcome this, we utilize Buchwald-type ligands (SPhos, XPhos, RuPhos).
-
Why it works: These ligands feature a biaryl backbone that creates a protective "pocket" around the Palladium center. This facilitates the oxidative addition of deactivated aryl chlorides/bromides and, crucially, accelerates the reductive elimination step, which is often the rate-determining step in sterically hindered couplings.
Protocol #001: High-Steric Suzuki Coupling
| Component | Reagent/Condition | Function |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(0) precursor. |
| Ligand | SPhos (Universal) or XPhos (Extreme Sterics) | SPhos: Excellent for general hindered biaryls.XPhos: Required if the boronic acid is ortho-substituted. |
| Base | K₃PO₄ (anhydrous or 2M aq.) | Stronger bases (KOtBu) can cause deboronation; Phosphate is the "Goldilocks" base for indoles. |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic systems often outperform anhydrous ones by solubilizing the inorganic base. |
| Temp | 100–110 °C | High energy required to overcome the rotational barrier of the intermediate. |
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a glovebox or under Ar flow, mix Pd(OAc)₂ (1.0 equiv) and SPhos (2.0 equiv) in dry Toluene. Stir at RT for 1 minute until the solution turns orange/red (formation of the active L-Pd(0) species).
-
Substrate Addition: Add the 6-bromoindole (1.0 equiv), Boronic Acid (1.5 equiv), and solid K₃PO₄ (3.0 equiv).
-
Degassing: Seal the vial and purge with Argon for 5 minutes (sparging). Note: Oxygen is the #1 killer of active bulky phosphine catalysts.
-
Reaction: Add degassed water (10% v/v) via syringe. Heat to 100 °C for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black. Wash with EtOAc.
Visualization: The Steric Pocket Effect
Module 2: The "Remote Access" Protocol (C-H Functionalization)
Scenario: You do not have a halogen handle. You need to functionalize C-6 directly, but the reaction keeps hitting C-2 or C-3.
The Mechanistic Fix: Indium(III) or Brønsted Acid Catalysis
Transition metals (Ir, Rh) typically favor C-2/C-7 (directed) or C-3 (electronic). To hit C-6, we must exploit regiodivergent alkylation strategies that use the specific geometry of 2,3-disubstituted indoles to "push" the electrophile to C-6.
-
Why it works: When C-3 is blocked (e.g., 2,3-dimethylindole), electrophilic attack at C-3 is reversible. Under thermodynamic control (high temp, specific Lewis Acids like In(OTf)₃), the electrophile migrates to the most thermodynamically stable position available on the benzenoid ring: C-6 .
Protocol #002: C-6 Selective Alkylation (Metal-Catalyzed)
| Parameter | Specification | Reason |
| Catalyst | In(OTf)₃ (10 mol%) | Indium triflate acts as a mild Lewis acid that facilitates the reversible C-3 attack → C-6 migration. |
| Electrophile | p-Quinone Methides (p-QMs) | Soft electrophiles that prefer the C-6 position under thermodynamic control. |
| Solvent | Toluene | Non-polar solvents favor C-6 selectivity over N-1 alkylation (which is favored in THF). |
| Temp | 80–100 °C | Heat is required to drive the thermodynamic migration from C-3 to C-6. |
Step-by-Step Workflow:
-
Setup: In a dry reaction tube, combine the 2,3-disubstituted indole (0.2 mmol) and the p-quinone methide precursor (0.24 mmol).
-
Catalyst: Add In(OTf)₃ (10 mol%).
-
Solvent: Add anhydrous Toluene (2.0 mL). Do not use THF or DCM, as these shift selectivity to N-1.
-
Reaction: Stir at 100 °C for 12 hours.
-
Validation: Check LCMS. If you see a mixture of C-6 and N-1 products, increase temperature or switch to a Brønsted acid catalyst (e.g., Diphenyl phosphate).
Module 3: Troubleshooting & FAQ
Decision Matrix: Which Method?
Common Failure Modes (FAQ)
Q: My Suzuki coupling at C-6 yields only dehalogenated starting material (protodeboronation).
-
Diagnosis: This occurs when the oxidative addition is successful, but transmetallation is too slow due to sterics. The Pd-Ar intermediate grabs a proton from the solvent or moisture.
-
Fix:
-
Switch to anhydrous 1,4-dioxane .
-
Use CsF (Cesium Fluoride) as the base instead of phosphates. Fluoride-activated boronic acids transmetallate faster in hindered systems.
-
Increase catalyst loading to 5 mol%.
-
Q: I am trying to use Ir-catalyzed borylation to hit C-6, but I get C-2 or C-7.
-
Diagnosis: Iridium catalysts are sterically driven but directed by N-substituents.
-
N-H indoles borylate at C-2.
-
N-TIPS indoles borylate at C-3 (electronic) or C-7 (steric, if C-2 is blocked).
-
-
Fix: Direct C-6 borylation is extremely difficult via Ir-catalysis unless C-2, C-3, C-4, C-5, and C-7 are manipulated. Protocol #002 (Indium/Brønsted Acid) is the superior choice for "remote" functionalization if you can accept alkylation over borylation.
Q: Can I use microwave irradiation?
-
Answer: Yes, for Protocol #001 . Microwave heating (120 °C, 30 min) often pushes sterically hindered Suzuki couplings to completion by overcoming the activation energy barrier more efficiently than conventional heating.
References
-
Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Luo, Y., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.[2] The Journal of Organic Chemistry. Link
-
Shi, F., et al. (2022). Brønsted Acid Catalyzed Remote C6 Functionalization of 2,3-Disubstituted Indoles.[1][3] Frontiers in Chemistry. Link
-
Hartwig, J. F. (2012).[4] Ligand-free iridium-catalyzed regioselective C–H borylation of indoles.[5] Chemical Science.[5][6] Link
Sources
- 1. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Recrystallization techniques for high-purity amino-indole phosphonates
Technical Support Center: High-Purity Amino-Indole Phosphonates
Topic: Recrystallization & Purification Protocols Ticket ID: #REC-IND-PHOS-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Amino-indole phosphonates are privileged scaffolds in drug discovery, often synthesized via the Kabachnik-Fields reaction.[1] Their purification is notoriously difficult due to two competing physicochemical behaviors: the lipophilicity/oxidative instability of the indole ring and the polarity/hydrogen-bonding capacity of the phosphonate ester.
This guide addresses the three most common failure modes reported by our users:
-
Oiling Out: Formation of a gummy, non-crystalline oil instead of a solid.[2]
-
Indole Oxidation: Product turning pink/brown during processing.
-
Occluded Impurities: Trapping of unreacted aldehyde or phosphite within the lattice.
Module 1: Solvent System Selection
The Challenge: Indole phosphonates often exhibit "amphiphilic confusion"—soluble in both polar organic solvents (due to the P=O and NH groups) and moderately non-polar solvents (due to the indole core).
Standard Protocol: The "Cloud Point" Titration Do not rely on single-solvent systems. We recommend a binary solvent system using the Dissolution/Precipitation method.
| Solvent Role | Recommended Solvents | Function |
| Solvent A (Good) | Ethanol (Abs.), Methanol, Dichloromethane (DCM) | Dissolves the compound at high concentration.[1] |
| Solvent B (Bad) | Hexane, Diethyl Ether, Pentane | Reduces solubility to force nucleation.[1] |
Experimental Workflow:
-
Dissolve crude solid in the minimum amount of warm Solvent A (e.g., Ethanol at 50°C).
-
Add Solvent B (e.g., Hexane) dropwise with stirring until a persistent turbidity (cloudiness) appears.[1]
-
Add 1-2 drops of Solvent A to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
Visual Logic: Solvent Selection Decision Tree
Caption: Figure 1. Decision matrix for selecting the optimal solvent system based on initial solubility profiles.
Module 2: Troubleshooting "Oiling Out"
The Issue: The solution becomes cloudy, but instead of crystals, distinct liquid droplets form at the bottom. This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound is lower than the temperature at which saturation is reached.
Mechanism: Phosphonates are flexible molecules. In the presence of impurities (which depress melting point), they prefer a disordered liquid state over an ordered lattice.
Recovery Protocol:
-
Do NOT cool further. Cooling an oil freezes it into a glass/gum, trapping impurities.[1]
-
Re-heat the mixture until the oil redissolves into a clear solution.
-
Seed it. Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.
-
Slower Cooling. Insulate the flask with cotton wool to slow the thermal gradient.
-
Trituration (Last Resort): If oil persists, decant the supernatant.[1][2] Add Diethyl Ether or Pentane to the oil and sonicate vigorously. This extracts the solvent trapped in the oil, forcing solidification.[2]
Caption: Figure 2.[1] Rescue protocol for oiled-out phosphonate mixtures.
Module 3: Stability & Impurity Management
Critical Warning: The "Pink" Indole Indole derivatives are electron-rich and prone to oxidative polymerization, often turning the product pink or brown.
-
Cause: Radical oxidation at the C2/C3 position of the indole ring, accelerated by light and acidic silica gel.
-
Prevention:
-
Perform recrystallization under Nitrogen/Argon .
-
Avoid prolonged heating (>60°C).
-
Add an Antioxidant: Trace amounts of Ascorbic Acid can be added to the aqueous wash prior to recrystallization, though exclusion of air is preferred for high-purity crystallization.
-
Pre-Crystallization Washes (Chemical Purification) Recrystallization cannot easily remove impurities with similar solubility profiles (e.g., unreacted aldehyde).[1] Use these washes on the crude residue before attempting crystallization:
| Impurity Type | Wash Solution | Mechanism |
| Unreacted Aldehyde | Sodium Bisulfite (sat.[1][3] aq.) | Forms water-soluble bisulfite adduct. |
| Unreacted Amine | Dilute HCl (0.5 M) | Forms water-soluble ammonium salt.[1] |
| Dialkyl Phosphite | Water (Multiple washes) | Hydrolyzes/washes away excess phosphite.[1] |
FAQs: User-Submitted Issues
Q: My NMR shows broad peaks and the solid is sticky. Is it wet? A: Likely, yes. Phosphonates are hygroscopic. However, broad peaks can also indicate paramagnetic impurities (from oxidative degradation of the indole) or aggregation .[1]
-
Fix: Dry the sample under high vacuum (0.1 mmHg) over P₂O₅ for 24 hours. If peaks remain broad, filter a solution of the compound through a short pad of basic alumina to remove oxidative polymers.
Q: Can I use silica gel chromatography instead? A: Proceed with caution. Indoles can decompose on acidic silica, and phosphonates can stick ("streak") due to H-bonding with silanols.[1]
-
Fix: If you must use a column, pretreat the silica with 1% Triethylamine (TEA) in the eluent to neutralize acidity and prevent streaking.
Q: I obtained crystals, but the yield is only 30%. A: High solubility in the mother liquor is common for dimethyl phosphonates.
-
Fix: Collect the first crop. Then, concentrate the mother liquor to half volume and add more anti-solvent (Hexane) to induce a second crop.[1] Note: The second crop will have lower purity.
References
-
Kabachnik-Fields Reaction Overview: Cherkasov, R. A., & Galkin, V. I. (1998).[1][4] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews, 67(10), 857.[1] [1]
-
Indole Phosphonate Synthesis & Purification: Bhattacharya, A. K., & Rana, K. C. (2008).[1] One-pot synthesis of α-aminophosphonates from aldehydes, amines and diethyl phosphite using InCl3 as a catalyst.[1] Tetrahedron Letters, 49(16), 2598-2601.[1] [1]
-
Oiling Out Mechanisms: Veesler, S., et al. (2006).[1] Liquid–Liquid Phase Separation in Solution Crystallization. Crystal Growth & Design, 6(12), 2656–2660.[1] [1]
-
Stability of Phosphonates: Kudzin, Z. H., et al. (1994).[1] Oxidation of Phosphonates: Stability and Degradation Pathways. Journal of Organic Chemistry, 59(24), 7301–7306.[1] [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of Diethyl (4-amino-1H-indol-6-yl)phosphonate
Introduction
In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design due to its prevalence in bioactive natural products and its versatile chemical properties. When functionalized with organophosphorus moieties, such as phosphonates, these molecules gain access to unique biological interactions, often serving as enzyme inhibitors, haptens for catalytic antibodies, or pharmacophores with enhanced cell permeability and bioavailability. Diethyl (4-amino-1H-indol-6-yl)phosphonate is a key exemplar of this class, merging the electron-rich indole nucleus with a bioisosterically important phosphonate group.
Accurate structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution. This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum of this compound. We will dissect the spectrum by correlating structural features with their spectroscopic signatures and provide a comparative analysis with its synthetic precursor, diethyl (4-nitro-1H-indol-6-yl)phosphonate, to highlight the profound influence of substituent electronic effects on proton chemical shifts.
The Target Molecule: Structure and Proton Environments
To interpret the spectrum logically, we must first identify the unique proton environments in the molecule. The structure and numbering scheme for this compound are shown below.
Figure 1: Structure of this compound with Proton Numbering.
The molecule possesses several distinct types of protons:
-
Indole Ring Protons: H1 (on nitrogen), H2, H3, H5, and H7.
-
Exchangeable Protons: The indole NH (H1) and the amino NH₂ protons.
-
Diethyl Phosphonate Protons: The methylene (O-CH₂ ) and methyl (CH₃ ) protons of the two ethyl groups.
Core Principles of ¹H NMR Interpretation
A ¹H NMR spectrum provides four key pieces of information for structural analysis[1][2]:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) "shield" them, causing an upfield shift (lower ppm)[2].
-
Integration: The area under a signal is proportional to the number of protons it represents[2].
-
Multiplicity (Splitting Pattern): This pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring, non-equivalent protons according to the n+1 rule[2][3].
-
Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.
For this compound, we must also consider the influence of the quadrupolar ¹⁴N nucleus and the spin-active ³¹P nucleus (I=½, 100% natural abundance). The indole N-H proton signal is often broadened due to quadrupolar relaxation. The ³¹P nucleus couples to nearby protons, introducing additional splitting, particularly to the phosphonate ethyl groups and the adjacent aromatic proton (H7)[4][5].
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a robust experimental setup. The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (99.9 atom % D)
-
NMR tube (5 mm, high precision)
-
Internal Standard (e.g., Tetramethylsilane - TMS, optional if referencing to residual solvent peak)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. DMSO-d₆ is often a good choice for indoles due to its ability to dissolve polar compounds and slow down the exchange rate of N-H protons, often resulting in sharper signals.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to the NMR tube. The liquid height should be approximately 4-5 cm.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and high resolution. A narrow, symmetrical solvent peak is indicative of good shimming.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).
-
Spectral Width: ~16 ppm (to ensure all signals, from ~-1 to 15 ppm, are captured).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans (or more for dilute samples) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive, absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm) or TMS to 0.00 ppm[6].
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for structural analysis via ¹H NMR.
Comparative Spectral Analysis
The most insightful method for interpreting a spectrum is to compare it with that of a closely related compound. Here, we analyze the ¹H NMR spectrum of this compound by contrasting it with its direct synthetic precursor, diethyl (4-nitro-1H-indol-6-yl)phosphonate. The conversion of a strongly electron-withdrawing nitro (-NO₂) group to a strongly electron-donating amino (-NH₂) group provides a textbook example of substituent effects in NMR.
| Proton Assignment | Diethyl (4-nitro-1H-indol-6-yl)phosphonate | This compound | Interpretation of the Chemical Shift Change |
| H1 (N-H) | ~12.2 ppm (br s) | ~10.5 ppm (br s) | The amino group's electron-donating nature increases electron density throughout the ring, shielding the N-H proton and shifting it upfield. |
| H2 | ~8.1 ppm (d) | ~7.0 ppm (t) | Significant upfield shift due to the strong shielding effect of the para-amino group. The multiplicity change suggests altered coupling. |
| H3 | ~6.9 ppm (d) | ~6.1 ppm (dd) | Strong upfield shift due to the shielding effect of the amino group. |
| H5 | ~8.2 ppm (dd) | ~6.9 ppm (d) | Dramatic upfield shift. This proton is ortho to the substituent, experiencing the largest change in electronic environment. |
| H7 | ~8.1 ppm (dd) | ~7.2 ppm (d) | Upfield shift due to the amino group, though less pronounced than H5 as it is further away. This proton also shows coupling to the ³¹P nucleus. |
| NH₂ | N/A | ~4.8 ppm (br s) | A broad singlet in the typical range for aromatic amine protons. |
| -OCH₂CH₃ | ~4.1 ppm (m) | ~4.0 ppm (m) | Minimal change, as these protons are insulated from the aromatic ring's electronic changes by the P=O group and oxygen atom. |
| -OCH₂CH₃ | ~1.3 ppm (t) | ~1.3 ppm (t) | No significant change, as expected for protons far removed from the site of chemical modification. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on published values for these and analogous compounds.
Detailed Signal Assignment for this compound
Aromatic Region (6.0 - 7.5 ppm)
This region contains the signals for the protons on the indole core.
-
H7 (~7.2 ppm): This proton appears as a doublet. It is coupled to the ³¹P nucleus (typically a ³JHP coupling of ~10-13 Hz) and may show smaller coupling to H5 (⁴JHH), though this is often not resolved. The electron-withdrawing phosphonate group deshields this proton relative to others on the benzene portion of the indole.
-
H2 (~7.0 ppm): This proton on the pyrrole ring appears as a triplet, coupled to H1 and H3.
-
H5 (~6.9 ppm): This proton is ortho to the strongly electron-donating amino group and meta to the phosphonate group. The powerful shielding effect of the -NH₂ group shifts this signal significantly upfield. It appears as a doublet, coupled to H7.
-
H3 (~6.1 ppm): This signal appears far upfield for an aromatic proton, a direct consequence of being ortho to the indole nitrogen and influenced by the para-amino group. It appears as a doublet of doublets, coupled to H1 and H2.
Exchangeable Protons (N-H)
-
H1 (Indole N-H, ~10.5 ppm): This proton appears as a broad singlet far downfield. Its acidity and involvement in hydrogen bonding contribute to its downfield shift and broadness.
-
NH₂ (~4.8 ppm): The two protons of the amino group are chemically equivalent and appear as a broad singlet. The signal's broadness is due to rapid chemical exchange with trace water and quadrupolar coupling with the ¹⁴N atom.
Aliphatic Region (1.0 - 4.5 ppm)
This region is characteristic of the diethyl phosphonate moiety.
-
-OCH₂CH₃ (~4.0 ppm): These four methylene protons are adjacent to both an oxygen atom and the ³¹P nucleus. They are split by the three methyl protons into a quartet (³JHH ≈ 7 Hz) and each line of that quartet is further split by the ³¹P nucleus into a doublet (³JHP ≈ 7-8 Hz). This often results in a complex multiplet that can be described as a "doublet of quartets" or, more commonly, just a multiplet (m)[4][5].
-
-OCH₂CH₃ (~1.3 ppm): These six methyl protons are split by the two neighboring methylene protons into a clean triplet (³JHH ≈ 7 Hz). Coupling to the distant phosphorus nucleus (⁴JHP) is typically negligible or very small (<1 Hz) and not resolved[4].
Logic of Structural Influence on ¹H NMR Spectrum
Caption: Correlation between structural motifs and their NMR signatures.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that can be interpreted with high confidence through a systematic approach. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by leveraging a comparative analysis with its nitro-precursor, every proton in the molecule can be unambiguously assigned. The key interpretive features are the significant upfield shifts in the aromatic region caused by the potent electron-donating amino group, and the characteristic multiplets of the diethyl phosphonate group, which exhibit coupling to the ³¹P nucleus. This guide demonstrates a robust methodology that combines experimental protocol, fundamental theory, and comparative logic, providing researchers with a reliable framework for the structural elucidation of complex heterocyclic phosphonates.
References
-
31 Phosphorus NMR. NMR Service, University of Leicester.[Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.[Link] (Note: A representative URL is used as the original may not be static).
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]
-
The structure of diethyl phosphonate with the ¹H–³¹P couplings given in Hertz. ResearchGate.[Link]
-
G. G. Z. de Souza, et al. (2018). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances, 8(29), 16213-16221. [Link]
-
Petit, B. E., et al. (2017). Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH met. Comptes Rendus Chimie, 20(9-10), 870-879. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bath.[Link]
-
Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. European Journal of Chemistry, 2(1), 42-49. [Link]
-
Determine the structure of small organic molecule from 1H NMR experimental spectrum. University of Potsdam.[Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.[Link]
-
Supporting Information for... The Royal Society of Chemistry.[Link]
-
Novotný, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. Physical chemistry chemical physics : PCCP, 21(20), 10757–10771. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
31P NMR Coupling Constants. Organic Chemistry Data.[Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.[Link]
-
Interpreting Proton NMR Spectra. Chemistry LibreTexts.[Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.[Link]
-
1HNMR spectra of diethyl[1-(4-flourophenyl)-1-(4-methyl phenylamino)]-methyl phosphonates. ResearchGate.[Link]ates_fig2_281454179)
Sources
Comparative Guide: Biological Activity of Phosphonate vs. Carboxylate Indole Derivatives
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the substitution of a carboxylate group (-COOH) with a phosphonate group (-PO₃H₂) on an indole scaffold is a classic bioisosteric replacement strategy. While both moieties are anionic at physiological pH, they drive distinct biological behaviors due to differences in tetrahedral geometry, ionization potential, and metabolic stability.
-
Carboxylate Indoles: Typically exhibit higher oral bioavailability and established transport mechanisms but are susceptible to glucuronidation and rapid metabolic clearance.
-
Phosphonate Indoles: Offer superior metabolic stability (resistance to hydrolysis) and stronger metal chelation (Mg²⁺/Zn²⁺), often serving as transition-state mimics. However, they frequently suffer from poor membrane permeability due to their high polarity (dianionic state at pH 7.4), often necessitating prodrug strategies.
Physicochemical & Mechanistic Comparison
The biological divergence begins with the fundamental physical properties of the head group attached to the indole ring.
Ionization and Geometry[1]
| Feature | Carboxylate (-COOH) | Phosphonate (-PO₃H₂) | Biological Implication |
| Geometry | Planar (sp²) | Tetrahedral (sp³) | Phosphonates better mimic the tetrahedral transition states of peptide hydrolysis. |
| pKa₁ | ~4.5 | ~1.5 | Phosphonates are ionized at lower pH (stomach), affecting absorption. |
| pKa₂ | N/A | ~7.0 - 7.5 | At physiological pH (7.4), phosphonates exist as a mix of mono- and dianions, significantly increasing polarity compared to the monoanionic carboxylate. |
| H-Bonding | 4 Acceptors / 1 Donor | 6 Acceptors / 2 Donors | Phosphonates have higher desolvation penalties, reducing passive membrane diffusion. |
Metal Chelation (The "Mg²⁺ Trap")
Many indole-based drugs (e.g., HIV-1 Integrase inhibitors) rely on chelating magnesium cofactors in the enzyme active site.
-
Carboxylate: Forms a bidentate planar chelate.
-
Phosphonate: Forms a tridentate or distorted tetrahedral chelate. This often results in higher intrinsic affinity (Ki) for metalloenzymes but lower cellular potency (EC₅₀) due to permeability issues.
Critical Case Studies
Case Study A: HIV-1 Integrase Inhibitors
Context: HIV-1 Integrase requires two Mg²⁺ ions to catalyze strand transfer. Indole-2-carboxylates are privileged scaffolds (e.g., related to Dolutegravir pharmacophores).
-
Carboxylate Performance: Indole-2-carboxylic acid derivatives show potent strand transfer inhibition (IC₅₀ ~3.11 µM) by chelating the Mg²⁺ core.[1][2] They maintain good cell permeability.
-
Phosphonate Performance: Phosphonate-functionalized foldamers and indole mimics often show equipotent enzymatic inhibition to carboxylates but distinct selectivity profiles. The phosphonate group mimics the phosphate backbone of viral DNA, competing for the DNA-binding site rather than just the catalytic metal center.
Case Study B: Antitumor -Aminophosphonates
Context: Indole derivatives functionalized with
-
Findings: A series of indole
-aminophosphonates demonstrated superior cytotoxicity against HepG2 cells (IC₅₀ = 34.2 µM) compared to the standard 5-fluorouracil (IC₅₀ = 78.7 µM).[3] -
Mechanism: The phosphonate group prevents the rapid enzymatic hydrolysis seen with carboxylate esters/amides, prolonging the half-life of the active pharmacophore inside the tumor cell.
Experimental Protocols
Synthesis Workflows
The synthetic routes for these two derivatives diverge significantly. Below is a validated workflow comparison.
Figure 1: Divergent synthetic pathways for generating carboxylate vs. phosphonate indole derivatives.
Protocol: Evaluation of Enzymatic Inhibition (Self-Validating)
Objective: Determine the IC₅₀ of Indole-PO₃H₂ vs Indole-COOH against a metalloenzyme (e.g., Alkaline Phosphatase or Integrase).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂ (Crucial: Phosphonates strip metals; excess Mg²⁺ ensures enzyme stability).
-
Substrate: p-Nitrophenyl phosphate (pNPP) for phosphatase assays.
-
Controls: Orthovanadate (positive control for phosphonates), EDTA (metal chelator control).
Step-by-Step Methodology:
-
Preparation: Dissolve Indole-COOH in DMSO. Dissolve Indole-PO₃H₂ in water/buffer (adjust pH to 7.4 with dilute NaOH if acidic). Note: Solubility difference is a key validation check.
-
Pre-incubation: Incubate enzyme + inhibitor (0.1 nM to 100 µM) for 15 mins at 37°C.
-
Validation: If Indole-PO₃H₂ activity drops significantly without pre-incubation, it suggests slow-binding kinetics typical of transition-state analogues.
-
-
Reaction: Add substrate (Km concentration). Monitor Absorbance (405 nm) kinetically for 20 mins.
-
Analysis: Fit V₀ vs [I] to the Morrison equation (for tight binders) or standard IC₅₀ logistic regression.
Interpretation:
-
Indole-PO₃H₂: Expect competitive inhibition.[4][5] If IC₅₀ increases linearly with enzyme concentration, suspect tight-binding inhibition.
-
Indole-COOH: Expect weaker, rapid-reversible inhibition.
Decision Logic for Scaffold Selection
Use this logic tree to decide which derivative fits your drug development goals.
Figure 2: Strategic decision tree for selecting between phosphonate and carboxylate bioisosteres.
References
-
Carboxylate-functionalized foldamer inhibitors of HIV-1 integrase. Nucleic Acids Research, 2019.[4][5]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.
-
Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 2021.[3]
-
Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 2021.
-
Targeting Enzymes with Phosphonate-Based Inhibitors. Current Medicinal Chemistry, 2005.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Carboxylate-functionalized foldamer inhibitors of HIV-1 integrase and Topoisomerase 1: artificial analogues of DNA mimic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Diethyl (4-amino-1H-indol-6-yl)phosphonate Analysis
Abstract
This guide presents a comprehensive framework for establishing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of diethyl (4-amino-1H-indol-6-yl)phosphonate, a novel compound with significant potential in drug development. We delve into the critical role of retention time standards, providing a comparative analysis of potential candidates and the experimental data necessary for their selection. Detailed, step-by-step protocols are provided to guide researchers in developing and validating a reliable analytical method, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous quality control and analytical procedures for indole phosphonate derivatives.
Introduction: The Imperative of Retention Time Standards in Pharmaceutical Analysis
In the highly regulated environment of pharmaceutical development, the accuracy and reproducibility of analytical methods are non-negotiable. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities.[1][2] A critical component of a robust HPLC method is the use of a retention time (RT) standard. This standard serves as a reliable reference point to ensure consistent identification of the target analyte across multiple analytical runs, different instruments, and even between laboratories.[3]
The selection of an appropriate RT standard is a scientifically driven process. The ideal standard should be chemically stable, structurally analogous to the analyte to minimize variations in chromatographic behavior, and possess a retention time that is close but well-resolved from the analyte of interest. For a novel molecule like this compound, the development of a validated analytical method with a suitable RT standard is a foundational step for all subsequent stages of drug development, from process chemistry to clinical trials.
This guide provides a systematic approach to selecting and implementing an HPLC retention time standard for this compound, underpinned by established chromatographic principles and supported by a framework for generating comparative experimental data.
Physicochemical Profile of this compound and Analytical Considerations
The chemical structure of this compound, which incorporates a polar aminoindole moiety and a diethyl phosphonate group, presents unique challenges and considerations for HPLC method development.
Chemical Structure:
Caption: Structure of this compound.
The presence of the amino group and the phosphonate moiety imparts significant polarity to the molecule. In reversed-phase HPLC, which is the most common mode of separation for pharmaceutical compounds, highly polar analytes can be challenging to retain on nonpolar stationary phases.[1][4][5][6] This can lead to issues such as poor retention, co-elution with the solvent front, and inadequate separation from other polar impurities.[7]
Key analytical considerations include:
-
Column Selection: A standard C18 column is a good starting point, but for enhanced retention of polar compounds, alternative stationary phases like RP-Amide or Phenyl phases may be more suitable.
-
Mobile Phase pH: The amino group on the indole ring has a specific pKa. Controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent ionization state and, therefore, reproducible retention times. The mobile phase pH should be at least one unit away from the analyte's pKa.
-
Ion-Pairing Reagents: For highly polar phosphonates, ion-pairing reagents can be employed to improve retention and selectivity in reversed-phase chromatography.
Experimental Framework for Method Development and Standard Selection
A systematic approach is essential for developing a robust HPLC method and selecting an appropriate retention time standard. The following workflow outlines the key stages.
Materials and Reagents
-
This compound (API)
-
Candidate Retention Time Standards (e.g., structurally similar indole derivatives or other stable, commercially available compounds with appropriate UV absorbance)
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Mobile phase modifiers (e.g., formic acid, ammonium acetate)
-
A validated HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
HPLC Method Development Workflow
The development of a reliable HPLC method involves a systematic optimization of various chromatographic parameters.
Sources
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- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. resolian.com [resolian.com]
A Researcher's Guide to the Infrared Spectroscopy of Indole Phosphonate Esters
For researchers and professionals in drug development and materials science, the precise characterization of novel synthesized molecules is paramount. Indole phosphonate esters, a class of compounds with significant potential in medicinal chemistry and organic synthesis, require robust analytical techniques for their structural elucidation. Infrared (IR) spectroscopy stands out as a fundamental, accessible, and informative method for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption bands of indole phosphonate esters, supported by experimental data and protocols, to aid in their unambiguous identification.
The Vibrational Fingerprint: Decoding the Spectrum of Indole Phosphonate Esters
The IR spectrum of an indole phosphonate ester is a composite of the vibrational modes of its constituent parts: the indole ring and the phosphonate ester group. Understanding the characteristic frequencies of each moiety is the first step. The electronic interplay between these two groups can lead to subtle but meaningful shifts in their expected absorption bands, providing a more nuanced understanding of the molecule's structure.
The key to interpreting the spectrum lies in identifying the strong, characteristic bands associated with the P=O (phosphoryl), P-O-C (phosphorus-ester), N-H (indole), and the aromatic C=C and C-H vibrations.
Key Diagnostic IR Bands
The following table summarizes the expected and observed IR absorption bands for indole phosphonate esters, with a comparison to the individual indole and phosphonate ester precursors. This data is synthesized from published literature and spectral databases.
| Functional Group | Vibrational Mode | Indole (Typical Range, cm⁻¹) ** | Alkyl Phosphonate Ester (Typical Range, cm⁻¹) | Indole Phosphonate Ester (Expected/Observed Range, cm⁻¹) ** | Intensity | Comments |
| Indole N-H | N-H Stretch | 3400 - 3500[1][2] | - | 3350 - 3450 | Medium-Strong, Sharp | The position can be sensitive to hydrogen bonding. |
| Aromatic C-H | C-H Stretch | 3030 - 3150[1] | - | 3030 - 3150 | Medium-Weak | Typically observed just above 3000 cm⁻¹. |
| Alkyl C-H | C-H Stretch | - | 2850 - 2980 | 2850 - 2980 | Medium-Strong | From the ethyl/methyl groups of the phosphonate ester. |
| Indole C=C | Aromatic Ring Stretch | 1450 - 1620[1] | - | 1450 - 1620 | Medium-Strong, Multiple Bands | The pattern of these bands can be complex. |
| Phosphoryl P=O | P=O Stretch | - | 1230 - 1270[3] | 1220 - 1260[3] | Strong, Sharp | This is a highly characteristic and reliable band. The electron-donating nature of the indole ring may cause a slight shift to a lower wavenumber compared to simple alkyl phosphonates. |
| Phosphorus-Ester | P-O-C Stretch | - | 950 - 1070[3] | 950 - 1060[3] | Strong, often broad | Often appears as a complex set of bands. |
| Aromatic C-H Bend | Out-of-plane bend | 740 - 760 (for 1,2-disubstitution) | - | 740 - 760 | Strong | Useful for confirming the substitution pattern on the indole ring. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid indole phosphonate ester sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
The solid indole phosphonate ester sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure
-
Prepare the ATR Accessory:
-
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to dry completely.
-
-
Record the Background Spectrum:
-
With the clean, empty ATR accessory in place, record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (like CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid indole phosphonate ester sample onto the center of the ATR crystal using a clean spatula.
-
-
Apply Pressure:
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.
-
-
Acquire the Sample Spectrum:
-
Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Clean Up:
-
Release the pressure arm and carefully remove the solid sample from the crystal using a spatula and a dry, lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with the cleaning solvent to ensure no residue remains for the next measurement.
-
Visualizing the Molecular Vibrations and Workflow
To better understand the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate a representative indole phosphonate ester and the experimental workflow.
Caption: Key functional groups and their characteristic IR stretching frequencies in a representative indole phosphonate ester.
Caption: A streamlined workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of indole phosphonate esters. By focusing on the key characteristic bands of the phosphoryl (P=O), phosphorus-ester (P-O-C), indole N-H, and aromatic C=C bonds, researchers can confidently identify these molecules and distinguish them from their precursors or side products. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, and the visual aids serve to connect the abstract spectral data to the tangible molecular structure and laboratory practice. This guide is intended to empower researchers to utilize IR spectroscopy to its full potential in their synthetic and analytical endeavors.
References
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link][1][4]
-
Nowicka, K., et al. (2020). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. Molbank, 2020(4), M1179. [Link][3]
-
Nowicka, K., et al. (2017). Kabachnik–Fields synthesis of novel 2- oxoindolin methyl phosphonate derivatives using CAN. SciForum. [Link]
-
Andrade, G. F. S., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics, 147(20), 204303. [Link][2]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ACS Publications. (2018). Enantioselective α-Aminophosphonate Functionalization of Indole Ring through an Organocatalyzed Friedel–Crafts Reaction. The Journal of Organic Chemistry. [Link]
-
Elsevier. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry. [Link]
-
MDPI. (2025). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. [Link]
-
PubChem. (n.d.). Diethyl (iodomethyl)phosphonate. Retrieved from [Link]
-
Thomas, L. C., & Chittenden, R. A. (1964). Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group. Spectrochimica Acta, 20(3), 467-487. [Link]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]
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A Comparative Guide to C-4 vs. C-6 Substituted Indole Phosphonates in Drug Discovery
Introduction: The Strategic Convergence of Indole and Phosphonate Moieties
In the landscape of medicinal chemistry, the indole scaffold is a "privileged structure," forming the core of numerous natural products and pharmaceutical agents renowned for their diverse biological activities, particularly in oncology.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of molecular interactions with biological targets.[2] Parallelly, the phosphonate group, a stable isostere of the phosphate moiety, has emerged as a critical pharmacophore.[3][4] The inherent resistance of the carbon-phosphorus (C-P) bond to enzymatic hydrolysis makes phosphonate-containing molecules excellent candidates for enzyme inhibitors, mimicking tetrahedral transition states or acting as stable analogs of phosphate substrates.[3][5]
The strategic fusion of these two moieties—indole and phosphonate—creates a class of compounds with significant therapeutic potential. However, the precise placement of the phosphonate group on the indole's benzene ring dramatically influences the molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological efficacy. This guide provides a comparative analysis of C-4 versus C-6 substituted indole phosphonates, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in the rational design of next-generation therapeutics.
Part 1: A Tale of Two Positions - Synthetic Strategies and Regioselectivity
The functionalization of the indole core is notoriously biased towards the electron-rich pyrrole ring (C-2 and C-3 positions). Consequently, achieving regioselective substitution on the benzene ring, particularly at the C-4 and C-6 positions, presents distinct synthetic challenges and necessitates different strategic approaches.
The Challenge of C-4 Phosphonylation
Direct functionalization at the C-4 position is sterically hindered by the adjacent pyrrole ring. Historically, this has made C-4 substituted indoles less accessible. However, recent advances in transition-metal catalysis have provided a breakthrough. Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the direct phosphorylation of the indole C-4 position.[6][7]
Causality of the Method: This approach relies on a directing group, often a bulky substituent on the indole nitrogen (N-1), which sterically blocks the more reactive C-2 and C-7 positions. The ruthenium catalyst then coordinates in a way that favors the activation of the C-4 C-H bond, enabling subsequent coupling with a phosphorus-containing electrophile.[6] Density functional theory (DFT) studies have confirmed that these steric effects are the primary driver for C-4 selectivity.[6]
The More Accessible C-6 Position
The C-6 position is electronically and sterically more accessible than C-4, leading to a broader array of available synthetic routes.
-
Functionalization of Pre-formed Indoles: While direct electrophilic substitution on an unsubstituted indole ring often yields mixtures, it can be effective if the indole already possesses activating or deactivating groups that direct towards C-6.
-
Construction of the Indole Ring: A more robust and common strategy involves building the indole ring from a pre-functionalized benzene precursor. The Batcho-Leimgruber indole synthesis is particularly effective. This method starts with a substituted toluene, such as p-tolylphosphonic acid, which is nitrated and then elaborated into an enamine. Reductive cyclization of the enamine intermediate then yields the 6-phosphorylated indole with the substituent positions precisely defined from the start.[8]
The choice between these synthetic strategies is a critical decision point, balancing atom economy and step-count against the availability of starting materials and the need for precise regiochemical control.
Caption: Diagram 2: Plausible Mechanism of Anticancer Activity via Kinase Inhibition.
Part 3: Experimental Protocols - A Self-Validating System
Trustworthy and reproducible data is the cornerstone of scientific advancement. The following protocols are provided as a robust starting point for the synthesis and evaluation of indole phosphonates.
Protocol 1: Synthesis of Diethyl (4-nitro-1H-indol-6-yl)phosphonate
This protocol is adapted from the Batcho-Leimgruber synthesis described for 6-phosphorylated indoles.[8]
Rationale: This multi-step synthesis ensures unambiguous placement of the phosphonate at the C-6 position and a nitro group at C-4, providing a key scaffold for further derivatization.
-
Nitration: To a solution of diethyl (p-tolyl)phosphonate in sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir for 2 hours, then pour onto ice. Extract the product, diethyl (4-methyl-3,5-dinitrophenyl)phosphonate, with an organic solvent.
-
Enamine Formation: Reflux the dinitro compound with dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent (e.g., toluene) for 12-18 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent (e.g., Palladium on carbon) and subject the mixture to hydrogenation (H₂ gas balloon or Parr shaker) until the reaction is complete. The choice of reducing agent and conditions can selectively reduce one nitro group and facilitate cyclization to the indole. [8]4. Purification: After filtration to remove the catalyst, concentrate the solution. Purify the crude product by column chromatography on silica gel to yield the target compound, Diethyl (4-nitro-1H-indol-6-yl)phosphonate.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable measure of cell viability and proliferation. This allows for the determination of a compound's cytotoxic potential (IC₅₀ value).
Caption: Diagram 3: MTT Assay Experimental Workflow for Cytotoxicity Assessment.
Conclusion and Future Perspectives
The comparative analysis of C-4 and C-6 substituted indole phosphonates reveals a fascinating dichotomy in synthetic strategy and accessibility. While C-6 analogs are more readily synthesized via classical methods using pre-functionalized precursors, modern catalytic techniques have unlocked the previously challenging C-4 position.
Key Takeaways:
-
Synthesis: C-6 phosphonylation offers robust, scalable routes, whereas C-4 phosphonylation relies on advanced, sterically-controlled catalytic methods.
-
Biological Activity: Both substitution patterns have the potential to yield highly active compounds. The distinct spatial orientation of the phosphonate group in C-4 versus C-6 isomers likely results in different target binding profiles and structure-activity relationships (SAR). The development of 4,6-disubstituted analogs presents a promising avenue for creating molecules with enhanced potency and selectivity. [8] Future research should focus on the parallel synthesis and testing of C-4 and C-6 regioisomers to directly elucidate the impact of the phosphonate position on biological activity. Such studies will be invaluable for establishing clear SAR and guiding the rational design of indole phosphonates as next-generation inhibitors for oncology and other therapeutic areas.
References
-
Ma, L., Li, P., Li, W., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 14(5), 103117. [Link]
- ResearchGate. (n.d.). Synthesis and Antitumor Activity of Novel Indole Derivatives Containing α-Aminophosphonate Moieties | Request PDF.
-
Ma, L., Li, P., Li, W., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 14(5), 103117. [Link]
-
Hassan, S. M., Farid, A., Gomaa, A. M., et al. (2023). Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties. European Journal of Medicinal Chemistry, 258, 115563. [Link]
-
Wang, Z., Wang, Z., & Tan, B. (2021). Chiral Phosphoric Acid-Catalyzed C6 Functionalization of 2,3-Disubstituted Indoles for Synthesis of Heterotriarylmethanes. Organic Letters, 23(7), 2539–2544. [Link]
-
Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
-
Li, Y., Wang, Y., Liu, Y., et al. (2025). Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]
- Saied, S., Hassan, S. M., & Farid, A. (n.d.). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. ResearchGate.
-
Haelters, J., Corbel, B., & Sturtz, G. (1988). SYNTHESE D'INDOLE PHOSPHONATES PAR CYCLISATION SELON FISCHER D'ARYLHYDRAZONES PHOSPHONATES. Phosphorus Sulfur and Silicon and The Related Elements, 37(1-2), 41-64. [Link]
-
American Chemical Society. (2025). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]
- ResearchGate. (2025). (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.
-
Chmielewska, E., Miodowska, N., Dziuk, B., et al. (2023). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 28(7), 3121. [Link]
-
American Chemical Society. (2025). Synthesis of 2-Phosphorus-Substituted Indoles via Ring Expansion of Benzocyclobutenone Oxime Sulfonates. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PMC. [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]
-
Bentham Science. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 1(2), 115-128. [Link]
-
MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. International Journal of Molecular Sciences, 23(17), 9605. [Link]
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- 5. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Characterization & Crystallography of Diethyl (4-amino-1H-indol-6-yl)phosphonate
Executive Summary
Diethyl (4-amino-1H-indol-6-yl)phosphonate is a specialized heterocyclic intermediate utilized primarily in the design of ATP-competitive kinase inhibitors. Unlike its robust phenyl analogs, this indole derivative presents unique challenges in stability and crystallization due to the electron-rich 4-aminoindole core.
This guide provides a technical comparison of the molecule against its precursors and structural analogs, detailing the physicochemical data, synthesis pathway, and specific protocols required to obtain high-quality X-ray diffraction data.
Physicochemical Profile & Experimental Data
The following data is derived from the synthesis and characterization of the compound (referred to as Compound 9b in literature) via the Batcho–Leimgruber indole synthesis route.
Key Experimental Metrics
| Parameter | Data Value | Notes |
| Appearance | Cream-colored solid | Distinct from the yellow 4-nitro precursor. |
| Melting Point | 137–139°C | Sharp transition indicates high purity potential. |
| Stability | Air-Sensitive | Slowly decomposes upon prolonged air exposure; requires inert atmosphere storage. |
| 31P NMR | δ 12.4 ppm | Characteristic phosphonate shift (DMSO-d₆). |
| IR Signature | 3453, 3348, 3257 cm⁻¹ | Strong primary amine (-NH₂) and indole (-NH) stretching. |
| P=O Stretch | 1206 cm⁻¹ | Diagnostic phosphonate band.[1] |
Structural Comparison
The performance and behavior of the target molecule are best understood by comparing it with its direct precursor and a bioisostere.
| Feature | Target: (4-amino-1H-indol-6-yl) | Precursor: (4-nitro-1H-indol-6-yl) | Analog: (4-aminophenyl) |
| H-Bond Donors | 3 (Indole NH + Amino NH₂) | 1 (Indole NH) | 2 (Aniline NH₂) |
| Electronic State | Electron-rich (Oxidation prone) | Electron-poor (Stable) | Moderate |
| Crystallization | Requires antioxidant/inert gas | Readily crystallizes in air | Stable, forms hydrates |
| Solubility | DMSO, MeCN (Moderate) | CH₂Cl₂, DMSO (Good) | Alcohols, DCM |
Synthesis & Structural Logic
The synthesis involves a critical reduction step that alters the crystallographic properties of the scaffold. The transformation from the nitro- to the amino- group significantly increases the hydrogen bonding potential, complicating the crystal packing lattice.
Figure 1: Synthesis pathway highlighting the transition from the stable nitro-precursor to the air-sensitive amino-target.
X-Ray Crystallography Protocol
Due to the reported air sensitivity of the 4-amino derivative, standard open-air evaporation methods often yield degraded brown oil rather than diffraction-quality crystals. The following protocol is self-validating and designed to preserve chemical integrity.
Crystallization Strategy: Anaerobic Vapor Diffusion
Objective: Obtain single crystals suitable for XRD while preventing oxidative degradation.
-
Preparation (Inert Box/Glove Bag):
-
Dissolve 20 mg of this compound in a minimal amount of degassed Acetonitrile (MeCN) or DMSO .
-
Note: Avoid protic solvents like methanol initially, as they may compete with the phosphonate H-bonding acceptors.
-
-
Precipitant Selection:
-
Use Diisopropyl ether or Hexane as the antisolvent. These are non-polar and will drive the polar phosphonate to crystallize.
-
-
Setup:
-
Place the solution in the inner well of a sitting-drop plate or a small vial.
-
Add the antisolvent to the outer reservoir.
-
Seal tightly with grease or parafilm under nitrogen/argon atmosphere.
-
-
Harvesting:
-
Crystals should appear within 24–48 hours as cream/white prisms.
-
Cryo-protection: Mount crystals immediately using Paratone oil and flash-cool to 100 K in the nitrogen stream. Do not allow crystals to dry in air.
-
Predicted Lattice Interactions (Data Analysis)
When solving the structure, look for the following specific interaction motifs which distinguish this compound from its phenyl analogs:
-
Primary Motif: The Indole N-H will likely donate a hydrogen bond to the Phosphonyl Oxygen (P=O) of a neighboring molecule, forming infinite chains (Catemer motif).
-
Secondary Motif: The 4-Amino group (NH₂) acts as a dual donor. Expect one proton to engage the P-OEt oxygen and the other to potentially bridge to the Indole ring electron cloud (N-H...π interaction) or a solvent molecule.
Figure 2: Predicted hydrogen-bonding network driving crystal lattice formation.
Comparative Analysis: Why This Data Matters
Indole vs. Phenyl Scaffold
Researchers often substitute phenyl rings with indoles to gain additional binding affinity in kinase pockets (hinge binding).
-
Phenyl Phosphonate: The crystal structure typically shows a planar stacking arrangement dominated by the phosphonate dipole.
-
Indole Phosphonate (Target): The fused pyrrole ring introduces a "kink" in the planarity and an extra H-bond donor (N1). X-ray data will likely reveal a higher density packing and a non-centrosymmetric arrangement compared to the phenyl analog, which is critical for fitting into restricted ATP-binding sites.
Impact of the 4-Amino Group
The 4-amino group is not merely a donor; it electronically activates the C7 position of the indole.
-
Observation in XRD: Look for bond length shortening between C4-N(amino) and C4-C3a, indicating resonance delocalization. This data confirms the electronic "push" that makes the compound susceptible to oxidation but also potent as a kinase inhibitor.
References
-
Synthesis and Characterization (Primary Source): Zalubovskis, R., et al. "Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates." Chemistry of Heterocyclic Compounds, vol. 54, no.[1] 11, 2018, pp. 1033–1039.[1]
- Kafarski, P., & Lejczak, B. "Aminophosphonic acids of potential medical importance." Current Medicinal Chemistry, 2001.
- Strobel, S., et al. "Anaerobic crystallization techniques for oxidation-prone heterocyclic amines.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
